molecular formula C25H27Cl3N6O B1150404 HOE-S 785026 trihydrochloride

HOE-S 785026 trihydrochloride

Cat. No.: B1150404
M. Wt: 533.9 g/mol
InChI Key: ZWKREDJJELOWKN-UHFFFAOYSA-N
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Description

HOE-S 785026 trihydrochloride is a blue fluorescent dyes, which can be used as a cell dye for DNA.

Properties

Molecular Formula

C25H27Cl3N6O

Molecular Weight

533.9 g/mol

IUPAC Name

3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride

InChI

InChI=1S/C25H24N6O.3ClH/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16;;;/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29);3*1H

InChI Key

ZWKREDJJELOWKN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

HOE-S 785026 Trihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification: HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a high-affinity, blue-fluorescent DNA stain belonging to the bis-benzimide family of dyes.[1][2][3] It is a cell-permeable compound widely utilized in molecular and cellular biology for visualizing cell nuclei and analyzing DNA content.[4][]

Physicochemical and Spectroscopic Properties

This compound is characterized by its specific chemical structure and fluorescence profile. As a member of the Hoechst dye family, its properties are optimized for DNA staining applications in both live and fixed cells.[6][7]

PropertyValueSource
Synonyms meta-Hoechst trihydrochloride[2][6]
Molecular Formula C₂₅H₂₇Cl₃N₆O[3]
Molecular Weight 533.88 g/mol [3]
CAS Number 2320308-12-9 (trihydrochloride); 132869-83-1 (parent)[2][3]
Excitation Maximum (λex) ~356 nm
Emission Maximum (λem) ~451 nm (when bound to DNA)
Solubility Soluble in water and organic solvents like DMSO and DMF (up to 10 mg/mL)[7]

Mechanism of Action: DNA Minor Groove Binding

HOE-S 785026 functions as a fluorescent DNA probe through a non-intercalating mechanism. The dye molecule specifically binds to the minor groove of the DNA double helix.[6] This binding is characterized by a strong preference for sequences rich in adenine (A) and thymine (T), with the optimal binding site identified as three consecutive A-T base pairs (AAA/TTT).[2][6]

The steric hindrance from the 2-amino group of guanine (G) that protrudes into the minor groove prevents efficient binding to G-C rich regions.[8] Upon binding to the A-T rich tracts in the DNA minor groove, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright blue signal that is approximately 30-fold more intense than that of the unbound dye.[6][9]

DNA_Binding_Mechanism cluster_DNA DNA Double Helix cluster_Dye HOE-S 785026 cluster_Binding Binding & Fluorescence DNA_Helix MinorGroove A-T Rich Minor Groove Dye HOE-S 785026 Dye->MinorGroove Binds to Fluorescence Bright Blue Fluorescence (~30x Enhancement) MinorGroove->Fluorescence Induces

Caption: Mechanism of HOE-S 785026 binding to the DNA minor groove.

Quantitative Data on DNA Interaction

The interaction of Hoechst dyes with DNA has been quantitatively characterized, revealing a high-affinity binding mode essential for its function as a sensitive stain. While specific values for HOE-S 785026 are not extensively published, data from the closely related Hoechst 33258 provides a reliable reference.

ParameterValue RangeDescriptionSource
High-Affinity Binding (Kd) 1 - 10 nMDissociation constant for the specific binding to the A-T rich minor groove of B-DNA.[2][6]
Low-Affinity Binding (Kd) ~1000 nMDissociation constant for non-specific electrostatic interactions with the DNA sugar-phosphate backbone.[2][6]
Fluorescence Enhancement ~30-foldIncrease in fluorescence intensity upon binding to double-stranded DNA.[6][9]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction.

Experimental Protocols

Precise and consistent protocols are crucial for reproducible results in cell staining applications. The following are generalized but detailed methodologies for using this compound.

Stock Solution Preparation
  • Reconstitution: Prepare a stock solution of 1-10 mM by dissolving the lyophilized powder in a suitable solvent such as high-quality dimethyl sulfoxide (DMSO) or sterile distilled water.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at ≤ -20°C, protected from light. Aqueous solutions are stable for at least six months at 2-6°C when shielded from light.[1][7]

Working Solution Preparation
  • Dilution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µg/mL.[1]

  • Diluent: Use a serum-free cell culture medium, phosphate-buffered saline (PBS), or another appropriate buffer for the dilution. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[1]

Staining Protocol for Suspension Cells
  • Harvest Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.

  • Wash: Resuspend the cell pellet in PBS and repeat the centrifugation step. Perform this wash step twice.

  • Staining: Resuspend the washed cells in the prepared working solution to a density of approximately 1x10⁶ cells/mL. Incubate for 3-10 minutes at room temperature, protected from light.[1]

  • Final Wash: Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C. Discard the supernatant and wash the cells twice with PBS.[1]

  • Analysis: Resuspend the final cell pellet in serum-free medium or PBS for immediate analysis by flow cytometry or fluorescence microscopy.[1]

Staining Protocol for Adherent Cells
  • Cell Culture: Grow adherent cells on sterile glass coverslips or in optical-quality multi-well plates.

  • Remove Medium: Aspirate the cell culture medium from the coverslip or well.

  • Staining: Add a sufficient volume of the prepared working solution to completely cover the cells. Incubate for 3-10 minutes at room temperature, protected from light.[1]

  • Wash: Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium or PBS for 5 minutes each time.[1]

  • Analysis: Mount the coverslip on a microscope slide or proceed directly with imaging the plate using a fluorescence microscope.[1]

Staining_Workflow Start Start Stock Prepare 1-10 mM Stock Solution (DMSO or dH2O) Start->Stock Working Dilute to 1-10 µg/mL Working Solution (PBS or Medium) Stock->Working Cell_Type Select Cell Type Working->Cell_Type Suspension Suspension Cells Cell_Type->Suspension Suspension Adherent Adherent Cells Cell_Type->Adherent Adherent Harvest_S Harvest & Wash Cells (Centrifugation) Suspension->Harvest_S Remove_A Aspirate Culture Medium Adherent->Remove_A Incubate_S Incubate with Working Solution (3-10 min, RT) Harvest_S->Incubate_S Wash_S Final Wash Steps (PBS) Incubate_S->Wash_S Analysis Analyze (Fluorescence Microscopy or Flow Cytometry) Wash_S->Analysis Incubate_A Incubate with Working Solution (3-10 min, RT) Remove_A->Incubate_A Wash_A Wash with Medium or PBS Incubate_A->Wash_A Wash_A->Analysis

Caption: General experimental workflow for cell staining.

Applications in Research

The unique properties of HOE-S 785026 make it a versatile tool for a variety of research applications that require DNA visualization and quantification.

  • Fluorescence Microscopy: Used for routine visualization of nuclear morphology, chromatin condensation (a hallmark of apoptosis), and cell counting.[9]

  • Flow Cytometry: Enables high-throughput analysis of cell populations based on DNA content, which is fundamental for cell cycle analysis (distinguishing G0/G1, S, and G2/M phases).[9][10]

  • Apoptosis Detection: Staining with HOE-S 785026 can reveal the condensed and fragmented nuclei characteristic of apoptotic cells.

  • Cell Viability and Chromatin Analysis: As a supravital stain, it can be used to stain the nuclei of living cells to assess viability, often in conjunction with membrane-impermeable dyes like propidium iodide to distinguish necrotic cells.[4][7]

Safety and Handling Considerations

  • Mutagenicity: As a DNA-binding agent, this compound interferes with DNA replication and should be considered a potential mutagen and carcinogen.[7]

  • Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Phototoxicity: Upon repeated excitation with UV light, Hoechst dyes can become phototoxic to living cells, potentially inducing apoptosis.[11] For live-cell time-lapse imaging, it is critical to minimize light exposure (both intensity and duration) and use the lowest effective dye concentration to prevent artifacts.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

References

An In-depth Technical Guide to the Core Mechanism of Action of HOE-S 785026 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a member of the Hoechst family of blue fluorescent dyes.[1][2] These dyes are widely utilized in molecular and cellular biology for their ability to stain DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with DNA. The guide includes a summary of its physicochemical and spectral properties, detailed experimental protocols for its application in various cell-based assays, and visualizations of its binding mechanism and experimental workflows.

Core Mechanism of Action: Minor Groove Binding to DNA

The primary mechanism of action of this compound and other Hoechst dyes is their specific binding to the minor groove of double-stranded DNA (dsDNA). This interaction is non-intercalating, meaning the dye fits within the groove of the DNA helix rather than inserting itself between the base pairs.

Several key features characterize this binding:

  • A-T Rich Region Preference: Hoechst dyes exhibit a strong preference for binding to sequences rich in adenine (A) and thymine (T) bases.

  • Fluorescence Enhancement: Upon binding to dsDNA, the fluorescence quantum yield of Hoechst dyes increases significantly, leading to a bright blue fluorescence. This enhancement is a result of the rigidization of the dye molecule within the DNA minor groove, which reduces non-radiative decay pathways. The unbound dye has a much weaker fluorescence in the green-yellow range.

  • Cell Permeability: this compound is cell-permeant, allowing for the staining of DNA in both live and fixed cells.

The specific binding to the A-T rich minor groove is the fundamental principle behind its use as a nuclear stain in a variety of applications, including fluorescence microscopy, flow cytometry, and cell sorting.

Quantitative Data

The following tables summarize the key quantitative data for Hoechst dyes. While specific data for this compound is limited, the data for the closely related and well-characterized Hoechst 33342 and Hoechst 33258 provide a strong reference.

Table 1: Physicochemical and Spectral Properties of Hoechst Dyes

PropertyValueReference Compound
Molecular Formula C25H27Cl3N6OThis compound
Molecular Weight 533.88 g/mol This compound[2]
Excitation Maximum (Ex) 356 nm (bound to DNA)This compound[3]
Emission Maximum (Em) 451 nm (bound to DNA)This compound[3]
Excitation Maximum (Ex) ~350 nm (bound to DNA)Hoechst 33342[4]
Emission Maximum (Em) ~461 nm (bound to DNA)Hoechst 33342[4]
Unbound Emission Maximum 510–540 nmHoechst Dyes[5]
Solubility H2O: 47.3 mg/mL (88.60 mM; with ultrasonic and warming)This compound[2]

Table 2: DNA Binding and Fluorescence Properties of Hoechst 33258

PropertyValueConditions
Binding Affinity (Kd) 1–10 nM (high affinity)B-DNA minor groove[6]
Binding Affinity (Kd) ~1000 nM (low affinity)DNA sugar-phosphate backbone[6]
Fluorescence Quantum Yield (Φf) 0.02 (unbound)Aqueous buffer[7]
Fluorescence Quantum Yield (Φf) 0.58 (bound to dsDNA)[H-258]/[DNA bp] ratio of 0.05[7]
Fluorescence Lifetime (τ) ~3.6 ns (bound to dsDNA)Mono-exponential decay[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of action and a general experimental workflow for using this compound.

G Mechanism of Action: HOE-S 785026 DNA Binding Cell_Membrane Cytoplasm Nucleus Nucleus dsDNA dsDNA (A-T Rich Minor Groove) Nucleus->dsDNA Binds to HOE_S_785026 HOE-S 785026 (Cell Permeant) HOE_S_785026->Nucleus Fluorescence Enhanced Blue Fluorescence dsDNA->Fluorescence Results in G General Experimental Workflow for Cell Staining Start Start Prepare_Stock Prepare 10 mg/mL Stock Solution in dH2O Start->Prepare_Stock Prepare_Working Dilute Stock to 1-10 µg/mL in appropriate buffer/medium Prepare_Stock->Prepare_Working Add_Dye Add Working Solution to Cells Prepare_Working->Add_Dye Cell_Culture Culture Cells Cell_Culture->Add_Dye Incubate Incubate (e.g., 10-30 min at 37°C) Add_Dye->Incubate Wash Wash with PBS (Optional) Incubate->Wash Image Image using Fluorescence Microscope (Ex: ~350 nm, Em: ~460 nm) Wash->Image End End Image->End

References

HOE-S 785026 trihydrochloride DNA binding properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the DNA Binding Properties of HOE-S 785026 Trihydrochloride (meta-Hoechst)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as meta-Hoechst, is a fluorescent dye belonging to the bis-benzimidazole family, analogous to the well-characterized DNA stain Hoechst 33258.[1][2] Its chemical structure features a phenolic hydroxyl group in the meta position, a variation from the para position in Hoechst 33258.[1] This structural difference influences its interaction with DNA, making it a subject of interest for researchers developing DNA-targeting agents and fluorescent probes. This guide provides a comprehensive overview of the DNA binding properties of HOE-S 785026, including quantitative binding data, detailed experimental protocols, and visualizations of key concepts.

Core DNA Binding Characteristics

HOE-S 785026 is a non-intercalating agent that binds to the minor groove of double-stranded DNA.[2][3][4] This binding is preferential for sequences rich in adenine and thymine (AT-rich regions).[1][3][4] The interaction with DNA leads to a significant enhancement of the dye's fluorescence, a characteristic property of Hoechst-family dyes that is exploited in various molecular and cell biology applications.[3][5][]

The binding of meta-Hoechst to the AATT site is significantly stronger than that of its para-substituted analogue, Hoechst 33258.[7] This enhanced affinity is a key feature of HOE-S 785026.

Quantitative Binding Data

The following table summarizes the key quantitative data for the binding of HOE-S 785026 (m-OH Hoechst) to DNA.

ParameterDNA TargetValueMethodReference
Association Constant (K_a)AATT site in a T4-looped 28-mer hairpin3.8 x 109 M-1Fluorescence Titration, Stopped-Flow KineticsRodrigues et al., 2001[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the DNA binding of HOE-S 785026 are provided below.

Fluorescence Titration for Determination of Binding Affinity

This method relies on the significant increase in fluorescence quantum yield of HOE-S 785026 upon binding to DNA.

Objective: To determine the association constant (K_a) of HOE-S 785026 for a specific DNA sequence.

Materials:

  • This compound stock solution (concentration determined spectrophotometrically).

  • Synthetic oligonucleotide with the target binding site (e.g., d(CGCGAATTCGCG)2 or a hairpin structure containing an AATT sequence).

  • Buffer solution (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the DNA of interest at a known concentration in the buffer.

  • Place the DNA solution in a quartz cuvette and place it in the temperature-controlled sample holder of the fluorometer.

  • Set the excitation and emission wavelengths appropriate for HOE-S 785026 (e.g., excitation ~350 nm, emission ~460 nm).[3]

  • Record the initial fluorescence of the DNA solution.

  • Add small aliquots of the HOE-S 785026 stock solution to the DNA solution.

  • After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the DNA binding sites.

  • Correct the raw fluorescence data for dilution.

  • Plot the change in fluorescence intensity as a function of the total ligand concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) to calculate the association constant (K_a).

Hydroxyl Radical Footprinting

This technique is used to identify the specific binding site of a ligand on a DNA molecule.

Objective: To determine the preferred binding sequence of HOE-S 785026 on a DNA fragment.

Materials:

  • DNA fragment of interest, radioactively labeled at one end.

  • HOE-S 785026.

  • Fenton's reagent: Iron(II) EDTA, hydrogen peroxide (H₂O₂), and sodium ascorbate.

  • Loading buffer for polyacrylamide gel electrophoresis.

  • High-resolution denaturing polyacrylamide gel.

  • Phosphorimager or X-ray film for autoradiography.

Procedure:

  • Incubate the end-labeled DNA with varying concentrations of HOE-S 785026.

  • Initiate the hydroxyl radical cleavage reaction by adding Fenton's reagent. Hydroxyl radicals will cleave the DNA backbone at positions not protected by the bound ligand.

  • Quench the reaction after a short incubation period.

  • Purify the DNA fragments.

  • Resuspend the DNA in a loading buffer and denature by heating.

  • Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the cleavage pattern by autoradiography.

  • The binding site of HOE-S 785026 will appear as a "footprint," a region of the gel with a significant reduction in cleavage compared to a control lane without the ligand. This indicates protection of the DNA backbone by the bound molecule.[1]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DNA_Binding_Mode Binding Mode of HOE-S 785026 cluster_binding DNA Interaction cluster_consequence Consequences of Binding HOE-S_785026 HOE-S 785026 (meta-Hoechst) Binding Non-covalent Binding HOE-S_785026->Binding Minor_Groove Minor Groove of dsDNA Minor_Groove->Binding AT_Rich AT-Rich Sequences (e.g., AATT) Binding->AT_Rich Fluorescence_Enhancement Fluorescence Enhancement Binding->Fluorescence_Enhancement Biological_Effects Potential Biological Effects (e.g., Enzyme Inhibition) Binding->Biological_Effects

Caption: Binding mechanism of HOE-S 785026 to the DNA minor groove.

Fluorescence_Titration_Workflow Fluorescence Titration Experimental Workflow Start Start: Prepare DNA Solution Measure_Initial Measure Initial Fluorescence Start->Measure_Initial Add_Ligand Add Aliquot of HOE-S 785026 Measure_Initial->Add_Ligand Equilibrate Equilibrate Add_Ligand->Equilibrate Measure_Fluorescence Measure Fluorescence Equilibrate->Measure_Fluorescence Check_Saturation Saturation Reached? Measure_Fluorescence->Check_Saturation Check_Saturation->Add_Ligand No Plot_Data Plot Fluorescence vs. [Ligand] Check_Saturation->Plot_Data Yes Fit_Curve Fit Binding Isotherm Plot_Data->Fit_Curve Calculate_Ka Determine Association Constant (Ka) Fit_Curve->Calculate_Ka

References

In-Depth Technical Guide: Fluorescence Spectrum of HOE-S 785026 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of HOE-S 785026 trihydrochloride, a blue fluorescent dye belonging to the bisbenzimidazole (Hoechst) family. This document details its spectral characteristics, DNA binding properties, and provides experimental protocols for its analysis, aimed at professionals in research and drug development.

Core Concepts and Properties

This compound is a cell-permeable DNA stain that preferentially binds to the minor groove of double-stranded DNA, with a strong affinity for adenine-thymine (A-T) rich regions.[1] This binding significantly enhances its fluorescence, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.[1][2] Like other Hoechst dyes, its fluorescence intensity is also influenced by the pH of the solvent.[1]

The core mechanism of its fluorescence lies in the structural characteristics of the bisbenzimidazole scaffold. Upon binding to DNA, the dye molecule becomes more rigid, leading to a decrease in non-radiative decay processes and a subsequent increase in fluorescence quantum yield. The specificity for A-T rich regions is a hallmark of this class of dyes.[3][4]

Quantitative Fluorescence Data

While specific quantitative data for this compound is not extensively published, the key spectral characteristics have been identified. The following table summarizes the known quantitative data.

ParameterValueConditions
Excitation Maximum (λex) 356 nmBound to DNA
Emission Maximum (λem) 451 nmBound to DNA
Unbound Emission Maximum 510–540 nmIn solution[1]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound solutions and the acquisition of its fluorescence spectrum.

Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Stock Solution (1 mg/mL):

  • Aseptically weigh 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of high-purity DMSO.

  • Mix thoroughly by vortexing until fully dissolved.

  • Store the stock solution at -20°C, protected from light.

Working Solution (1 µg/mL):

  • Thaw the stock solution at room temperature.

  • Dilute the 1 mg/mL stock solution 1:1000 in PBS (pH 7.4) to achieve a final concentration of 1 µg/mL.

  • This working solution is suitable for cell staining and basic fluorescence measurements. The optimal concentration may vary depending on the application and cell type.

Measurement of Fluorescence Spectrum

This protocol outlines the procedure for acquiring the excitation and emission spectra of this compound bound to DNA using a spectrofluorometer.

Materials:

  • This compound working solution (1 µg/mL)

  • Calf thymus DNA solution (e.g., 100 µg/mL in PBS)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • In a quartz cuvette, mix the this compound working solution with the calf thymus DNA solution. A typical starting ratio would be 1:1 (v/v), but this can be optimized.

    • Prepare a blank sample containing only PBS and the same concentration of calf thymus DNA.

    • Allow the dye-DNA mixture to incubate at room temperature for at least 15 minutes, protected from light, to ensure complete binding.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Acquisition of Emission Spectrum:

    • Place the blank sample in the spectrofluorometer and record a blank scan to measure background fluorescence and Raman scattering.

    • Set the excitation wavelength to 356 nm.

    • Scan the emission spectrum from 380 nm to 700 nm.

    • Replace the blank with the dye-DNA sample and record the emission spectrum under the same conditions.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound.

  • Acquisition of Excitation Spectrum:

    • Set the emission wavelength to 451 nm.

    • Scan the excitation spectrum from 300 nm to 430 nm.

    • Record the excitation spectrum for the dye-DNA sample.

Visualizations

DNA Binding and Fluorescence Mechanism

The following diagram illustrates the fundamental principle of fluorescence enhancement of this compound upon binding to DNA.

DNA_Binding_Fluorescence cluster_solution In Solution (Unbound) cluster_dna Bound to DNA Unbound_Dye HOE-S 785026 (Low Fluorescence) NonRadiative Non-Radiative Decay (Molecular Motion) Unbound_Dye->NonRadiative Dominant Pathway Bound_Dye HOE-S 785026-DNA Complex (High Fluorescence) Unbound_Dye->Bound_Dye Binds to A-T rich DNA Excitation1 Excitation Light (356 nm) Excitation1->Unbound_Dye Fluorescence Fluorescence Emission (451 nm) Bound_Dye->Fluorescence Enhanced Pathway Excitation2 Excitation Light (356 nm) Excitation2->Bound_Dye

Caption: DNA binding restricts molecular motion, enhancing fluorescence.

Experimental Workflow for Fluorescence Spectrum Measurement

The following diagram outlines the workflow for measuring the fluorescence spectrum of this compound.

Fluorescence_Workflow cluster_spectrofluorometer Spectrofluorometer Measurement start Start prep_dye Prepare HOE-S 785026 Working Solution start->prep_dye prep_dna Prepare DNA Solution start->prep_dna mix Mix Dye and DNA prep_dye->mix prep_dna->mix incubate Incubate (15 min) mix->incubate setup Instrument Setup incubate->setup measure_emission Measure Emission Spectrum (Ex: 356 nm) setup->measure_emission measure_excitation Measure Excitation Spectrum (Em: 451 nm) measure_emission->measure_excitation analyze Data Analysis (Blank Subtraction) measure_excitation->analyze end_node End analyze->end_node

Caption: Workflow for measuring the fluorescence spectrum.

References

An In-depth Technical Guide to meta-Hoechst Trihydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meta-Hoechst trihydrochloride, a fluorescent dye and DNA minor-groove binding agent. This document details its chemical structure, physicochemical properties, and mechanism of action, offering a valuable resource for researchers in cell biology, molecular biology, and drug development.

Chemical Structure and Properties

meta-Hoechst trihydrochloride , systematically named 3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol trihydrochloride, is a structural isomer of the well-known fluorescent stain, Hoechst 33258. The key distinction lies in the position of the hydroxyl group on the terminal phenyl ring, which is in the meta position rather than the para position. This seemingly subtle structural change can influence its binding characteristics and potential applications.

The core structure consists of two benzimidazole rings linked together, with a piperazine-containing substituent on one end and a hydroxyphenyl group on the other. The trihydrochloride salt form enhances its solubility in aqueous solutions.

Physicochemical Data

While specific quantitative data for meta-Hoechst trihydrochloride is not extensively reported in publicly available literature, the properties of the closely related and well-characterized Hoechst 33258 are provided below for comparison. It is anticipated that the spectral properties of meta-Hoechst are similar.

PropertyValue (for Hoechst 33258)Reference
Molecular Formula C25H24N6O (free base)[1]
Molecular Weight 533.88 g/mol (trihydrochloride)[2]
CAS Number 23491-45-4[2]
Excitation Maximum (λex) ~352 nm (when bound to DNA)[2]
Emission Maximum (λem) ~461 nm (when bound to DNA)[2]
Appearance Pale yellow solid[3]
Solubility Soluble in water[4]

Mechanism of Action: DNA Minor Groove Binding

Similar to other Hoechst dyes, meta-Hoechst trihydrochloride functions as a DNA stain by binding to the minor groove of the DNA double helix. This binding is non-intercalative and shows a strong preference for adenine-thymine (A-T) rich regions. The fluorescence of the dye is significantly enhanced upon binding to DNA.

The binding process is primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the dye molecule and the DNA. The benzimidazole rings fit snugly into the minor groove, and the piperazine group extends out. The positioning of the hydroxyl group in the meta position was initially designed to explore new hydrogen-bonding possibilities within the DNA minor groove, potentially altering its sequence specificity compared to the para-isomer.[5]

DNA_Binding cluster_DNA DNA Double Helix DNA_Major Major Groove DNA_Minor Minor Groove Fluorescence Enhanced Fluorescence DNA_Minor->Fluorescence Induces conformational change meta_Hoechst meta-Hoechst Trihydrochloride meta_Hoechst->DNA_Minor Binds to A-T rich regions

Mechanism of meta-Hoechst binding to the DNA minor groove.

Experimental Protocols

General Protocol for Staining Live Cells
  • Prepare Staining Solution: Prepare a stock solution of meta-Hoechst trihydrochloride (e.g., 1 mg/mL in sterile, deionized water or DMSO). Dilute the stock solution in an appropriate buffer (e.g., PBS) or cell culture medium to a final working concentration, typically in the range of 0.5 to 5 µg/mL.

  • Cell Preparation: Culture cells on coverslips, chamber slides, or in microplates suitable for fluorescence microscopy.

  • Staining: Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 5 to 30 minutes at room temperature or 37°C, protected from light.

  • Washing (Optional): The staining solution can be removed and the cells washed with buffer or medium to reduce background fluorescence.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm).

General Protocol for Staining Fixed Cells
  • Cell Fixation: Fix cells using a standard protocol (e.g., with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).

  • Permeabilization (if required): If targeting intracellular structures other than the nucleus or if using antibodies, permeabilize the cells (e.g., with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).

  • Washing: Wash the cells with PBS.

  • Staining: Add the meta-Hoechst staining solution (0.5 to 5 µg/mL in PBS) and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and visualize under a fluorescence microscope.

Staining_Workflow start Start cell_prep Cell Preparation (Live or Fixed) start->cell_prep staining Add meta-Hoechst Staining Solution cell_prep->staining incubation Incubate (5-30 min) staining->incubation wash Wash (Optional for live cells, recommended for fixed cells) incubation->wash imaging Fluorescence Microscopy (Ex: ~350nm, Em: ~460nm) wash->imaging end End imaging->end

General experimental workflow for cell staining with meta-Hoechst.

Applications in Research

The primary application of meta-Hoechst trihydrochloride, like other Hoechst dyes, is as a nuclear counterstain in fluorescence microscopy and flow cytometry. Its ability to stain the nuclei of both live and fixed cells makes it a versatile tool for:

  • Visualizing nuclear morphology: Studying changes in the nucleus during processes like apoptosis and cell division.

  • Cell counting and enumeration: Quantifying cell numbers in a population.

  • Cell cycle analysis: In conjunction with other markers, to determine the phase of the cell cycle.

  • High-content screening: As a nuclear marker to identify and segment cells for automated image analysis.

The unique meta-position of the hydroxyl group was intended to explore altered DNA sequence recognition.[5] While detailed studies on this are limited, it suggests potential for the development of sequence-specific DNA binding agents for therapeutic or diagnostic purposes.

Signaling Pathways and Cellular Processes

Currently, there is no direct evidence in the reviewed literature to suggest that meta-Hoechst trihydrochloride actively participates in or modulates specific signaling pathways. Its primary role is that of a passive fluorescent probe that binds to DNA. However, its use as a tool can help in the study of various signaling pathways that impact nuclear structure, DNA integrity, and cell cycle progression. For instance, it can be used to visualize the nuclear condensation that is a hallmark of apoptosis, a process regulated by numerous signaling cascades.

Apoptosis_Visualization cluster_signaling Apoptotic Signaling Pathway cluster_visualization Visualization with meta-Hoechst signal Apoptotic Signal (e.g., TNF-α, DNA damage) caspase_cascade Caspase Cascade Activation signal->caspase_cascade execution Execution of Apoptosis caspase_cascade->execution nuclear_condensation Nuclear Condensation & Fragmentation execution->nuclear_condensation staining Staining with meta-Hoechst nuclear_condensation->staining fluorescence Bright, Condensed Fluorescence staining->fluorescence

Use of meta-Hoechst to visualize a downstream effect of apoptotic signaling.

Conclusion

meta-Hoechst trihydrochloride is a valuable, though less common, analogue of the widely used Hoechst DNA stains. Its distinct chemical structure offers potential for nuanced applications in DNA recognition. This guide provides a foundational understanding of its properties and use. Researchers are encouraged to perform specific optimization of protocols for their experimental systems to achieve the best results. Further investigation into the unique properties conferred by the meta-hydroxyl group may reveal novel applications for this fluorescent probe.

References

An In-depth Technical Guide to HOE-S 785026 Trihydrochloride for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, a member of the meta-Hoechst series of bisbenzimide dyes, is a cell-permeant, blue-fluorescent DNA stain.[1][2] Like other Hoechst dyes, it exhibits a strong affinity for adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[3][4][5] This specific binding mechanism leads to a significant enhancement of its fluorescence, making it a valuable tool for visualizing the nuclei of living cells with a high signal-to-noise ratio.[4] Its ability to enter live cells makes it particularly suitable for dynamic studies of nuclear morphology, cell cycle analysis, and apoptosis.[] This guide provides a comprehensive overview of the technical details and protocols for the effective use of this compound in live-cell imaging applications.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a fluorescent probe is critical for designing and troubleshooting imaging experiments. Key data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₇Cl₃N₆O[2]
Molecular Weight 533.88 g/mol [2]
Excitation Maximum (Ex) 356 nmMCE
Emission Maximum (Em) 451 nmMCE
Solubility Soluble in water (H₂O)MCE
Storage Store at 4°C, protected from light. For long-term storage, aliquoted solutions can be stored at -20°C or -80°C.MCE

Mechanism of Action: DNA Binding

HOE-S 785026, like other Hoechst dyes, is a non-intercalating agent that binds to the minor groove of B-DNA.[4] This binding is preferential for sequences rich in adenine and thymine. The fluorescence of the dye is significantly enhanced upon binding to DNA, a phenomenon attributed to the suppression of rotational relaxation and reduced hydration of the molecule within the confined environment of the DNA groove.[4]

cluster_cell Live Cell cluster_nucleus HOE_S_785026 HOE-S 785026 (Cell Permeant) Cytoplasm Cytoplasm HOE_S_785026->Cytoplasm Enters Cell Nucleus Nucleus Cytoplasm->Nucleus Translocates DNA Double-Stranded DNA (A-T Rich Regions) Nucleus->DNA Binds to Minor Groove Fluorescence Enhanced Blue Fluorescence DNA->Fluorescence Results in

Figure 1. Mechanism of HOE-S 785026 action in a live cell.

Experimental Protocols for Live Cell Imaging

The following protocols provide a general framework for staining live adherent and suspension cells with this compound. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition to achieve the best signal-to-noise ratio while minimizing cytotoxicity.

Stock Solution Preparation
  • Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile, nuclease-free water or a suitable buffer such as PBS. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of the dye in 1 mL of solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When stored properly, the stock solution is stable for several months.

Staining Protocol for Adherent Cells
  • Cell Culture: Plate adherent cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) and culture until they reach the desired confluency.

  • Working Solution Preparation: On the day of the experiment, prepare a working solution by diluting the stock solution in a warm, complete cell culture medium or a balanced salt solution (e.g., HBSS). A typical starting concentration range is 0.5 to 5 µg/mL.

  • Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 10 to 30 minutes, protected from light.

  • Washing (Optional but Recommended): For improved signal-to-noise, gently wash the cells two to three times with a pre-warmed, complete culture medium or imaging buffer.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).

Staining Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspension and Staining: Resuspend the cells in a pre-warmed, complete culture medium or a balanced salt solution containing the desired concentration of HOE-S 785026 (typically 0.5 to 5 µg/mL).

  • Incubation: Incubate the cell suspension at 37°C for 10 to 30 minutes, protected from light.

  • Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the cell pellet in a fresh, pre-warmed medium or imaging buffer. Repeat this wash step two to three times.

  • Imaging: Transfer the washed cell suspension to a suitable imaging chamber. To immobilize suspension cells for imaging, techniques such as cytocentrifugation onto glass slides or the use of imaging chambers with poly-L-lysine coating can be employed.

Experimental Workflow for Live Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using this compound.

cluster_details Key Considerations Start Start: Experimental Design Cell_Culture 1. Cell Culture (Adherent or Suspension) Start->Cell_Culture Staining 2. Staining with HOE-S 785026 Cell_Culture->Staining Washing 3. Washing (Optional) Staining->Washing Optimize_Concentration Optimize dye concentration and incubation time Staining->Optimize_Concentration Imaging 4. Live Cell Imaging (Fluorescence Microscopy) Washing->Imaging Data_Analysis 5. Image Processing and Data Analysis Imaging->Data_Analysis Minimize_Phototoxicity Minimize light exposure during imaging Imaging->Minimize_Phototoxicity Maintain_Viability Maintain physiological conditions (37°C, 5% CO₂) Imaging->Maintain_Viability End End: Results Interpretation Data_Analysis->End

Figure 2. General workflow for live-cell imaging with HOE-S 785026.

Data Presentation: Quantitative Summary

ParameterValueCell LineReference
IC₅₀ (Cytotoxicity) 670 nML1210 murine lymphocytic leukemiaCayman Chemical
Recommended Starting Concentration 0.5 - 5 µg/mLGeneralN/A (Based on common Hoechst dye protocols)
Typical Incubation Time 10 - 30 minutesGeneralN/A (Based on common Hoechst dye protocols)

Considerations for Live Cell Imaging and Potential Effects on Cell Signaling

While HOE-S 785026 is a powerful tool for nuclear visualization, it is crucial to be aware of its potential impact on cell health and function, especially in long-term imaging experiments.

  • Cytotoxicity: As a DNA-binding agent, HOE-S 785026 can interfere with DNA replication and transcription, leading to cytotoxicity at higher concentrations or with prolonged exposure.[3] It is essential to use the lowest possible concentration and shortest incubation time that provides adequate signal for the specific application.

  • Phototoxicity: The excitation of Hoechst dyes with UV light can generate reactive oxygen species, which can be harmful to cells.[] To mitigate phototoxicity, it is recommended to use the lowest possible excitation light intensity and exposure time.

  • Effects on Cell Signaling: The binding of Hoechst dyes to DNA can potentially influence cellular processes. Some studies have suggested that at low concentrations, the effects on cell viability, proliferation, and major signaling pathways may be minimal.[3] However, other reports indicate that Hoechst dyes can impact processes like neuronal development and differentiation.[3] Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments to validate their findings.

Conclusion

References

HOE-S 785026 Trihydrochloride: A Technical Guide for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst, is a blue fluorescent nuclear counterstain belonging to the Hoechst family of dyes. These dyes are cell-permeable and bind to the minor groove of DNA, exhibiting a preference for adenine-thymine (A-T) rich regions. This specific binding results in a significant enhancement of their fluorescence, making them valuable tools for visualizing cell nuclei in both live and fixed cell imaging applications. This technical guide provides an in-depth overview of the properties and applications of this compound as a nuclear counterstain.

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of a fluorescent dye is crucial for its effective application in experimental settings. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₇Cl₃N₆O[1]
Molecular Weight 533.88 g/mol [1][2]
Excitation Maximum (Ex) 356 nm[3]
Emission Maximum (Em) 451 nm[3]
Solubility Soluble in water[4]

Mechanism of Action

This compound, like other Hoechst dyes, functions by binding to the minor groove of double-stranded DNA. This interaction is non-intercalating and shows a preference for A-T rich sequences. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in bright blue fluorescence within the nucleus. The cell-permeant nature of this compound allows for the staining of nuclei in living cells without the need for fixation and permeabilization steps.

HOE-S_785026 HOE-S 785026 (Cell Permeable) Cell_Membrane Cell Membrane HOE-S_785026->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nuclear_Envelope Nuclear Envelope Cytoplasm->Nuclear_Envelope Nucleus Nucleus Nuclear_Envelope->Nucleus DNA dsDNA (A-T rich regions) Nucleus->DNA Binds to Minor Groove Fluorescence Blue Fluorescence (Enhanced) DNA->Fluorescence

Mechanism of HOE-S 785026 Action.

Experimental Protocols

The following protocols are generalized for the use of Hoechst dyes and should be optimized for specific cell types and experimental conditions.

Stock Solution Preparation
  • Preparation of a 1 mg/mL stock solution: Dissolve 1 mg of this compound in 1 mL of deionized water or dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at 2-8°C for short-term storage or at -20°C for long-term storage, protected from light.

Staining Protocol for Live Adherent Cells
  • Culture adherent cells on coverslips or in imaging-compatible plates.

  • Prepare a working solution of this compound by diluting the stock solution to a final concentration of 0.5-5 µg/mL in an appropriate buffer (e.g., PBS or HBSS) or cell culture medium.

  • Remove the culture medium from the cells and wash once with buffer.

  • Add the working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with buffer or culture medium.

  • Mount the coverslips or add fresh medium to the plates and image using a fluorescence microscope with a DAPI filter set.

Staining Protocol for Fixed Cells
  • Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Wash the cells three times with PBS.

  • If required for other antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Prepare a working solution of this compound at a concentration of 0.5-5 µg/mL in PBS.

  • Add the working solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium and image.

cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining Live_Cells Culture Adherent Cells Prepare_Live Prepare Working Solution (0.5-5 µg/mL in buffer/medium) Live_Cells->Prepare_Live Incubate_Live Incubate 5-15 min Prepare_Live->Incubate_Live Wash_Live Wash 2-3x Incubate_Live->Wash_Live Image_Live Image Wash_Live->Image_Live Fix_Cells Fix Cells (e.g., 4% PFA) Permeabilize Permeabilize (optional) Fix_Cells->Permeabilize Prepare_Fixed Prepare Working Solution (0.5-5 µg/mL in PBS) Permeabilize->Prepare_Fixed Incubate_Fixed Incubate 5-10 min Prepare_Fixed->Incubate_Fixed Wash_Fixed Wash 3x Incubate_Fixed->Wash_Fixed Image_Fixed Image Wash_Fixed->Image_Fixed

Experimental Workflow for Cell Staining.

Applications in Research and Drug Development

This compound is a versatile tool for a variety of applications in life science research and drug development, including:

  • Nuclear Counterstaining: Its primary application is to visualize the nuclei of cells in fluorescence microscopy, providing a reference for the localization of other fluorescently labeled molecules.

  • Cell Cycle Analysis: The intensity of Hoechst staining can be correlated with DNA content, allowing for the analysis of cell cycle distribution by flow cytometry or imaging.

  • Apoptosis Detection: Condensed and fragmented nuclei, characteristic of apoptotic cells, can be readily identified by their bright and irregular staining pattern with HOE-S 785026.

  • High-Content Screening (HCS): In HCS assays, this dye is used for automated cell segmentation and counting, enabling the quantification of various cellular parameters in response to drug treatment.

Currently, there is no specific information available in the reviewed literature linking this compound to the direct study of cellular signaling pathways. Its utility in this context is primarily as a nuclear marker to assess downstream effects of signaling cascades, such as changes in cell proliferation, apoptosis, or nuclear morphology.

Conclusion

References

An In-Depth Technical Guide on the AT-Rich Region Binding of HOE-S 785026 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HOE-S 785026 trihydrochloride, also known as meta-Hoechst, is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole derivatives. Renowned for its utility as a nuclear stain in cell biology, the core of its function lies in its high-affinity binding to the minor groove of double-stranded DNA, with a marked preference for adenine-thymine (AT) rich sequences. This technical guide provides a comprehensive overview of the binding characteristics of this compound to AT-rich DNA, presenting quantitative binding data, detailed experimental protocols for its characterization, and a visualization of its binding mechanism. This document is intended to serve as a valuable resource for researchers and professionals in drug development and molecular biology who are interested in the nuanced interactions of small molecules with DNA.

Introduction

Minor groove binders are a significant class of small molecules that interact with DNA, influencing its structure and function without intercalating between base pairs. Their ability to recognize specific DNA sequences makes them valuable tools in molecular biology and potential therapeutic agents. This compound (meta-Hoechst) is a structural analogue of the well-known Hoechst 33258, differing in the position of a hydroxyl group on the phenyl ring from the para to the meta position. This seemingly subtle structural modification has been shown to significantly enhance its binding affinity to AT-rich DNA sequences. This guide delves into the specifics of this interaction, providing the quantitative data and methodological insights necessary for its study and application.

Quantitative Binding Data

The interaction of this compound with AT-rich DNA has been quantitatively characterized, primarily through fluorescence-based techniques. The binding to the AATT region within the dodecamer d(CGCGAATTCGCG)2 is a well-studied model system.

Table 1: Quantitative Binding Parameters of this compound to AT-Rich DNA

ParameterValueDNA TargetMethodReference
Association Constant (Ka) 3.8 x 109 M-1d(CGCGAATTCGCG)2Fluorescence Titration[1]
Association Rate Constant (kon) 2.0 x 108 M-1s-1 to 2.9 x 108 M-1s-1d(CGCGAATTCGCG)2Stopped-Flow Kinetics[1]
Dissociation Rate Constant (koff) 0.42 s-1 to 0.012 s-1d(CGCGAATTCGCG)2Stopped-Flow Kinetics[1]
Stoichiometry 1:1d(CGCGAATTCGCG)21D NMR Titration

Note: The range in kon and koff values reflects dependencies on experimental conditions such as buffer composition and temperature.

Mechanism of AT-Rich Region Binding

This compound binds to the minor groove of B-DNA. Its crescent shape complements the curvature of the minor groove in AT-rich regions. The binding is stabilized by a combination of van der Waals forces, electrostatic interactions, and hydrogen bonding between the drug molecule and the floor of the minor groove. The preference for AT-rich sequences is attributed to the narrower minor groove found in these regions compared to GC-rich sequences, allowing for a snug fit of the binder.

Simplified Binding Mechanism of HOE-S 785026 to AT-Rich DNA cluster_binding Binding Process cluster_stabilization Stabilizing Forces HOE-S_785026 HOE-S 785026 (Free in Solution) Complex HOE-S 785026-DNA Complex (Bound in Minor Groove) HOE-S_785026->Complex kon AT_Rich_DNA AT-Rich DNA (Minor Groove) AT_Rich_DNA->Complex Complex->HOE-S_785026 koff van_der_Waals Van der Waals Interactions Complex->van_der_Waals Electrostatic Electrostatic Interactions Complex->Electrostatic Hydrogen_Bonds Hydrogen Bonds Complex->Hydrogen_Bonds

Caption: Simplified workflow of HOE-S 785026 binding to the DNA minor groove.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of ligand-DNA interactions. Below are protocols for key experiments used to characterize the binding of this compound to DNA.

Fluorescence Titration for Determination of Association Constant (Ka)

This method relies on the significant increase in fluorescence quantum yield of HOE-S 785026 upon binding to DNA.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or water)

  • Lyophilized DNA oligonucleotide with an AT-rich binding site (e.g., d(CGCGAATTCGCG)2)

  • Binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare a solution of HOE-S 785026 at a fixed concentration (e.g., 1 µM) in the binding buffer.

  • Prepare a concentrated stock solution of the DNA oligonucleotide in the same buffer and determine its concentration accurately by UV absorbance at 260 nm.

  • Place the HOE-S 785026 solution in a quartz cuvette in the fluorometer.

  • Set the excitation and emission wavelengths appropriate for the DNA-bound dye (e.g., Excitation ~350 nm, Emission ~460 nm).

  • Record the initial fluorescence intensity (F0).

  • Add small aliquots of the DNA stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Record the fluorescence intensity (F) after each addition until the fluorescence signal saturates (Fmax).

  • Correct the data for dilution.

  • Plot the change in fluorescence (F - F0) against the total DNA concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka).

Fluorescence Titration Workflow Start Prepare HOE-S 785026 and DNA solutions Measure_F0 Measure initial fluorescence (F0) of HOE-S 785026 Start->Measure_F0 Titrate Titrate with DNA aliquots Measure_F0->Titrate Measure_F Measure fluorescence (F) after each addition Titrate->Measure_F Saturate Continue until saturation (Fmax) Measure_F->Saturate Plot Plot ΔF vs. [DNA] Saturate->Plot Data Analysis Fit Fit data to binding model Plot->Fit Ka Determine Ka Fit->Ka

Caption: Workflow for determining the association constant (Ka) via fluorescence titration.

Stopped-Flow Kinetics for Determination of kon and koff

This technique allows for the measurement of rapid binding and dissociation events.

Materials:

  • Stopped-flow spectrometer with fluorescence detection

  • Syringes for reactant delivery

  • Solutions of HOE-S 785026 and DNA prepared as for fluorescence titration

  • For dissociation, a solution of a DNA sequence with a higher affinity for the dye or a large excess of unlabeled DNA.

Procedure for Association (kon):

  • Load one syringe with the HOE-S 785026 solution and the other with the DNA solution.

  • Rapidly mix the two solutions in the stopped-flow device.

  • Monitor the increase in fluorescence over time as the complex forms.

  • Analyze the resulting kinetic trace by fitting it to a pseudo-first-order or second-order rate equation to determine the observed rate constant (kobs).

  • Repeat the experiment at different DNA concentrations.

  • Plot kobs versus the DNA concentration; the slope of this plot will be the association rate constant (kon).

Procedure for Dissociation (koff):

  • Pre-form the HOE-S 785026-DNA complex.

  • Load one syringe with the pre-formed complex and the other with a solution containing a large excess of a competing DNA sequence.

  • Rapidly mix the solutions.

  • Monitor the decrease in fluorescence as the dye dissociates from its original DNA target and binds to the competitor.

  • Fit the decay curve to a single exponential function to determine the dissociation rate constant (koff).

Signaling Pathways and Other Biological Interactions

Currently, there is a lack of substantial evidence in the scientific literature directly implicating this compound in specific cellular signaling pathways. Its primary and well-documented role is as a high-affinity DNA binder, which leads to its utility as a nuclear stain for visualizing cellular nuclei and analyzing DNA content. While the binding of minor groove agents can, in principle, interfere with the binding of transcription factors and other DNA-binding proteins, thereby indirectly affecting signaling cascades, specific pathways modulated by HOE-S 785026 have not been elucidated. Its application remains predominantly in the realm of cellular and molecular imaging and analysis.

Conclusion

This compound is a potent AT-rich minor groove binder with a significantly higher affinity for its target sequences compared to its parent compound, Hoechst 33258. This enhanced binding is quantifiable through established biophysical techniques such as fluorescence titration and stopped-flow kinetics. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the interactions of this and similar compounds with DNA. While its direct involvement in signaling pathways is not currently established, its well-characterized DNA binding properties make it an invaluable tool for researchers in the fields of molecular biology, cell biology, and drug discovery. Further research may yet uncover more complex biological roles for this intriguing molecule.

References

HOE-S 785026 Trihydrochloride: A Technical Guide to Solubility and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and preparation of HOE-S 785026 trihydrochloride, a blue fluorescent dye commonly used for DNA staining in living cells. This document consolidates available data on its solubility in common laboratory solvents and presents a generalized protocol for its preparation based on the synthesis of structurally related compounds.

Core Properties of this compound

HOE-S 785026, also known by its synonym meta-Hoechst trihydrochloride, is a member of the Hoechst family of bis-benzimide dyes. These dyes are known to bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This binding significantly enhances their fluorescence, making them valuable tools in molecular and cellular biology. The trihydrochloride salt form of HOE-S 785026 enhances its aqueous solubility.

Solubility Data

The solubility of a compound is a critical parameter for its application in various experimental settings. The following table summarizes the known quantitative solubility data for this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
Water47.388.60Requires sonication and warming.
DMSO≥ 37≥ 87.16Hygroscopic; use freshly opened solvent.

Experimental Protocols

Preparation of Stock Solutions

A standardized protocol for the preparation of stock solutions is crucial for reproducibility in experimental assays.

Protocol for Aqueous Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity water to achieve a target concentration of 47.3 mg/mL.

  • To facilitate dissolution, place the solution in an ultrasonic bath.

  • Gently warm the solution while sonicating until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol for DMSO Stock Solution:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous, freshly opened DMSO.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in a desiccated environment to prevent moisture absorption by the DMSO.

Generalized Synthesis of Bis-Benzimidazole Dyes

A Representative Synthetic Approach:

  • Formation of the first benzimidazole ring: React an appropriate o-phenylenediamine with an aromatic aldehyde carrying a nitro group. This reaction is typically carried out in an alcohol solvent under reflux conditions.

  • Reduction of the nitro group: The nitro group on the newly formed benzimidazole is reduced to an amine, often using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

  • Formation of the second benzimidazole ring: The resulting amino-benzimidazole is then reacted with a second aromatic aldehyde or its corresponding carboxylic acid derivative to form the bis-benzimidazole core structure.

  • Introduction of the piperazine moiety: The piperazine group is typically introduced by nucleophilic aromatic substitution on a suitably activated precursor.

  • Purification and salt formation: The final compound is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The trihydrochloride salt is then formed by treating the purified free base with hydrochloric acid.

Visualizations

General Synthetic Pathway for Bis-Benzimidazole Dyes

G A o-Phenylenediamine Derivative C First Benzimidazole Formation (Condensation) A->C B Aromatic Aldehyde (with Nitro Group) B->C D Nitro Group Reduction (e.g., SnCl2/HCl) C->D E Amino-Benzimidazole Intermediate D->E G Second Benzimidazole Formation (Bis-Benzimidazole Core) E->G F Second Aromatic Aldehyde/Carboxylic Acid F->G H Introduction of Piperazine Moiety (Nucleophilic Substitution) G->H I Final Bis-Benzimidazole Product H->I J Purification (Chromatography) I->J K Salt Formation (HCl Treatment) J->K L This compound K->L

Caption: Generalized synthetic route for bis-benzimidazole dyes like HOE-S 785026.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Prepare Saturated Solution (Excess Solute + Solvent) B Equilibrate at Constant Temperature (e.g., 24h with stirring) A->B C Centrifuge or Filter to remove undissolved solid B->C D Extract Aliquot of Supernatant C->D E Dilute Sample D->E F Measure Absorbance/Fluorescence E->F G Calculate Concentration (using a standard curve) F->G

Caption: Workflow for determining the solubility of a fluorescent compound.

An In-depth Technical Guide to the Safe Handling and Application of HOE-S 785026 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and experimental application of HOE-S 785026 trihydrochloride. The content is curated for professionals in research and development who utilize this fluorescent dye for DNA visualization.

Chemical and Physical Properties

This compound, also known by its synonym meta-Hoechst trihydrochloride, is a fluorescent dye used for labeling DNA.[1] Below is a summary of its key quantitative data.

PropertyValueSource
Molecular Formula C25H27Cl3N6OPubChem[2]
Molecular Weight 533.88 g/mol Fisher Scientific[1][3]
CAS Number 2320308-12-9PubChem[2]
Solubility H2O: 47.3 mg/mL (88.60 mM)Fisher Scientific[3]

Note: Achieving the specified solubility may require ultrasonic and warming.[3]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety protocols are based on data for structurally similar Hoechst dyes, such as Hoechst 33342 and Hoechst 33258.[4][5][6][7] Hoechst dyes are known mutagens and should be handled with care.[8][9]

2.1 Hazard Identification

Based on analogous compounds, this compound should be considered as having the following potential hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.[4][7]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[4][7]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4][7]

  • Germ Cell Mutagenicity: Hoechst dyes are known to be mutagenic.[8][9]

2.2 Recommended Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.[10]

  • Lab Coat: A lab coat or other protective clothing should be worn.[10]

  • Respiratory Protection: If handling the powder form and creating dust, use a certified respirator.

2.3 First Aid Measures

In case of exposure, follow these first aid guidelines:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

  • After Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.[6][7]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][7]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

2.4 Storage and Disposal

  • Storage of Solid: Store at 4°C, sealed and protected from light and moisture.[3][11]

  • Storage of Solutions: For solutions in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][11] Avoid repeated freeze-thaw cycles.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed methodologies for the use of Hoechst dyes, which can be adapted for this compound in cell staining applications.

3.1 Preparation of Stock Solution

A general protocol for preparing a stock solution is as follows:

  • Dissolve 10 mg of the dye in 1 mL of distilled water to create a 10 mg/mL stock solution.[13]

  • Mix thoroughly until the dye is fully dissolved. Sonication may be necessary.[8]

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

G cluster_prep Stock Solution Preparation start Start dissolve Dissolve 10mg of dye in 1mL distilled water start->dissolve mix Mix thoroughly (sonicate if needed) dissolve->mix aliquot Aliquot into smaller volumes mix->aliquot store Store at -20°C or below, protected from light aliquot->store end_prep Stock Solution Ready store->end_prep

Workflow for preparing a stock solution of the dye.

3.2 Staining of Live Cells for Fluorescence Microscopy

This protocol outlines the steps for staining living cells:

  • Grow cells on a suitable imaging surface (e.g., coverslip or imaging dish).

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in the cell culture medium.[13]

  • Remove the existing medium from the cells and add the staining solution.

  • Incubate at 37°C for 15-60 minutes, protected from light.[13]

  • Remove the staining solution and wash the cells twice with phosphate-buffered saline (PBS).[13]

  • Mount the cells with a suitable mounting medium for imaging.

G cluster_live_cell Live Cell Staining Protocol start Start with cultured cells prepare_working Prepare 1-5 µg/mL staining solution in culture medium start->prepare_working replace_medium Replace culture medium with staining solution prepare_working->replace_medium incubate Incubate at 37°C for 15-60 min (in dark) replace_medium->incubate wash Wash cells twice with PBS incubate->wash image Image with fluorescence microscope wash->image

Experimental workflow for staining live cells.

3.3 Staining of Fixed Cells

For staining fixed cells, the following protocol can be used:

  • Fix cells using a standard protocol (e.g., with 4% formaldehyde).

  • Wash the fixed cells with PBS.

  • Prepare a staining solution of 0.2-2 µg/mL in PBS.[13]

  • Add the staining solution to the fixed cells and incubate for 15 minutes at room temperature.[13]

  • Washing after staining is optional but can reduce background fluorescence.[12]

  • Proceed with imaging.

G cluster_fixed_cell Fixed Cell Staining Protocol start Start with fixed cells prepare_stain Prepare 0.2-2 µg/mL staining solution in PBS start->prepare_stain add_stain Add staining solution to cells prepare_stain->add_stain incubate Incubate for 15 min at room temperature add_stain->incubate wash_optional Optional: Wash with PBS incubate->wash_optional image Proceed to imaging wash_optional->image

Experimental workflow for staining fixed cells.

Conclusion

References

Methodological & Application

Application Notes and Protocols for HOE-S 785026 Trihydrochloride (Hoechst 33342) Staining in Adherent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of HOE-S 785026 trihydrochloride, commonly known as Hoechst 33342, for fluorescent staining of nuclei in adherent cells. Hoechst 33342 is a cell-permeant DNA stain that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] Upon binding to double-stranded DNA, its fluorescence emission increases significantly, allowing for clear visualization of the nucleus.[1][3] This dye is a valuable tool for identifying and counting cells, analyzing nuclear morphology, and assessing cell cycle and apoptosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound (Hoechst 33342).

Parameter Value Notes
Excitation Wavelength (max) 350 nmWhen bound to dsDNA.
Emission Wavelength (max) 461 nmWhen bound to dsDNA.[1][3]
Recommended Stock Solution 10 mg/mL in deionized waterMay require sonication to fully dissolve.[3]
Recommended Staining Concentration 1 µg/mLA typical starting concentration for validation.[1][2]
Incubation Time 5 - 15 minutesCan be optimized based on cell type.[1][2][3]
Incubation Temperature Room temperature or 37°C
Storage (Stock Solution) 2-6°C for up to 6 months; ≤–20°C for longer periodsProtect from light.[3]

Mechanism of Action: DNA Binding and Fluorescence

HOE-S 785026 (Hoechst 33342) is a fluorescent stain that specifically binds to DNA. Its mechanism of action does not involve a classical signaling pathway with receptors and downstream effectors. Instead, the dye enters the cell, localizes to the nucleus, and intercalates into the minor groove of the DNA helix. This binding event leads to a significant increase in its quantum yield of fluorescence, resulting in a bright blue signal under UV excitation. The unbound dye exhibits minimal fluorescence.[1]

cluster_extracellular Extracellular Space cluster_cell Adherent Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hoechst_ext HOE-S 785026 (Hoechst 33342) Hoechst_cyt HOE-S 785026 Hoechst_ext->Hoechst_cyt Cell Membrane Permeation DNA dsDNA (A-T rich regions) Hoechst_cyt->DNA Nuclear Localization & Minor Groove Binding Hoechst_bound Bound HOE-S 785026 (Fluorescent) DNA->Hoechst_bound Fluorescence Emission

Caption: Mechanism of HOE-S 785026 (Hoechst 33342) staining.

Experimental Protocols

Materials:

  • This compound (Hoechst 33342)

  • Deionized water (diH₂O)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Adherent cells cultured on a suitable vessel for fluorescence microscopy (e.g., chamber slides, coverslips, microplates)

  • Fluorescence microscope with a DAPI filter set

Protocol 1: Staining of Live Adherent Cells

This protocol is suitable for visualizing the nuclei of living cells.

  • Preparation of Staining Solution:

    • Prepare a 10 mg/mL stock solution of Hoechst 33342 in deionized water.[3] Sonicate if necessary to dissolve.

    • Dilute the stock solution in complete cell culture medium to a final working concentration of 1 µg/mL.[1]

  • Staining Procedure:

    • Remove the culture medium from the adherent cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 5-15 minutes at 37°C, protected from light.[1]

    • Washing is optional. For immediate imaging, washing is not necessary. If desired, gently wash the cells once with pre-warmed PBS.

  • Imaging:

    • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).[3]

start Start: Live Adherent Cells in Culture prep_stain Prepare 1 µg/mL Hoechst in Culture Medium start->prep_stain remove_medium Remove Culture Medium prep_stain->remove_medium add_stain Add Staining Solution to Cells remove_medium->add_stain incubate Incubate 5-15 min at 37°C (Protect from Light) add_stain->incubate wash_optional Optional: Wash with PBS incubate->wash_optional image Image with Fluorescence Microscope (DAPI Filter) wash_optional->image Yes/No end End image->end

Caption: Workflow for staining live adherent cells.

Protocol 2: Staining of Fixed Adherent Cells

This protocol is suitable for counterstaining nuclei in fixed samples, for example, after immunofluorescence.

  • Cell Fixation and Permeabilization:

    • Fix the adherent cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

    • If required for other staining procedures (e.g., antibody staining), permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).

  • Preparation of Staining Solution:

    • Prepare a 10 mg/mL stock solution of Hoechst 33342 in deionized water.

    • Dilute the stock solution in PBS to a final working concentration of 1 µg/mL.[1]

  • Staining Procedure:

    • Add the staining solution to the fixed cells, ensuring complete coverage.

    • Incubate for 5-10 minutes at room temperature, protected from light.[3]

    • Remove the staining solution.

    • Wash the cells three times with PBS.[3]

  • Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).

start Start: Adherent Cells on Surface fix_perm Fix and Permeabilize Cells start->fix_perm prep_stain Prepare 1 µg/mL Hoechst in PBS fix_perm->prep_stain add_stain Add Staining Solution to Cells prep_stain->add_stain incubate Incubate 5-10 min at Room Temp (Protect from Light) add_stain->incubate wash Wash 3x with PBS incubate->wash mount Mount Coverslip wash->mount image Image with Fluorescence Microscope (DAPI Filter) mount->image end End image->end

References

Live Cell Staining with HOE-S 785026 Trihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a blue fluorescent dye belonging to the Hoechst family of nuclear stains. These dyes are renowned for their ability to bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1] This specific binding mechanism results in a significant enhancement of their fluorescence, making them excellent probes for visualizing the nuclei of living or fixed cells.[1][2] HOE-S 785026 is cell-permeant, allowing for the straightforward staining of live cells for applications in fluorescence microscopy and flow cytometry.

This document provides detailed application notes and experimental protocols for the use of this compound in live cell imaging. It includes key properties of the dye, protocols for staining suspension and adherent cells, and a comparison with other common live cell nuclear stains.

Product Information

PropertyValue
Synonyms meta-Hoechst trihydrochloride
Molecular Formula C25H27Cl3N6O
Molecular Weight 533.88 g/mol [3]
Excitation (max) 356 nm
Emission (max) 451 nm
Solubility Water (47.3 mg/mL with sonication and warming)[3]
Storage Store at 4°C, protected from light. For long-term storage, aliquots in a suitable solvent can be stored at -20°C or -80°C.[3]

Mechanism of Action: DNA Minor Groove Binding

This compound, like other Hoechst dyes, functions by binding to the minor groove of double-stranded DNA. This interaction is non-intercalating and shows a preference for sequences rich in adenine and thymine. The binding event restricts the rotational freedom of the dye molecule and displaces water molecules, leading to a significant increase in its fluorescence quantum yield. This fluorogenic property results in a high signal-to-noise ratio, as the unbound dye exhibits minimal fluorescence.

References

Application Notes: Fixed Cell Staining with HOE-S 785026 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride is a blue fluorescent dye belonging to the Hoechst family of stains.[1][2][3][4] These dyes are cell-permeant and bind to the minor groove of DNA, showing a preference for AT-rich regions.[1] This specific binding results in a significant increase in fluorescence intensity, making them excellent nuclear counterstains in fluorescence microscopy and immunofluorescence applications.[1] this compound can be used to visualize the nucleus in both live and fixed cells. This document provides a detailed protocol for the use of this compound in fixed-cell staining applications.

Product Information

PropertyValue
Synonyms meta-Hoechst trihydrochloride[1][3]
Molecular Formula C25H27Cl3N6O[5][6]
Molecular Weight 533.88 g/mol [2]
Excitation (max) ~350 nm
Emission (max) ~461 nm
Storage Store at 4°C, protected from light and moisture. For long-term storage of solutions, store at -20°C or -80°C.[2][4]
Solubility Soluble in water (H2O).[2]

Mechanism of Action

This compound, like other Hoechst dyes, binds to the minor groove of double-stranded DNA. This binding is non-intercalating and has a high affinity for Adenine-Thymine (A-T) rich regions. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in bright blue fluorescence under UV excitation. This mechanism allows for clear visualization of the cell nucleus.

cluster_cell Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA dsDNA (A-T rich regions) Nucleus->DNA Bound_HOE_S_785026 HOE-S 785026-DNA Complex (High Fluorescence) DNA->Bound_HOE_S_785026 Binds to minor groove HOE_S_785026 HOE-S 785026 (Low Fluorescence) HOE_S_785026->Cell_Membrane Enters Cell

Mechanism of HOE-S 785026 action.

Experimental Protocols

This section details the protocol for fixing and staining cells with this compound. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Materials
  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Mounting Medium

  • Coverslips

  • Fluorescence Microscope with a DAPI filter set

Staining Protocol

This protocol is designed for adherent cells grown on coverslips.

StepProcedureIncubation TimeTemperatureNotes
1. Cell Culture Grow cells on sterile glass coverslips in a suitable culture dish until they reach the desired confluency.-37°CEnsure a sterile environment to prevent contamination.
2. Washing Gently wash the cells twice with PBS to remove culture medium.2-3 min/washRoom Temp.Be gentle to avoid detaching the cells.
3. Fixation Add 4% paraformaldehyde in PBS to the cells.[7]10-20 min[7]Room Temp.Formaldehyde is hazardous; handle with care in a fume hood.
4. Washing Wash the cells three times with PBS.[7]5 min/washRoom Temp.This removes the fixative.
5. Permeabilization (Optional) Add permeabilization buffer (0.1% Triton X-100 in PBS).[8]10-15 min[7]Room Temp.This step is necessary for subsequent intracellular antibody staining.
6. Washing Wash the cells three times with PBS.[7]5 min/washRoom Temp.
7. Staining Dilute this compound in PBS to a final concentration of 1-10 µg/mL and add to the cells.5-15 minRoom Temp.Protect from light during and after this step.
8. Washing Wash the cells two to three times with PBS.5 min/washRoom Temp.
9. Mounting Mount the coverslip onto a microscope slide using a drop of mounting medium.-Room Temp.Avoid air bubbles.
10. Imaging Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.--
Preparation of Stock Solution
  • Prepare a 1 mg/mL stock solution of this compound in deionized water or DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Experimental Workflow

The following diagram illustrates the key steps in the fixed-cell staining protocol.

Start Start Cell_Culture 1. Culture cells on coverslips Start->Cell_Culture Wash_1 2. Wash with PBS Cell_Culture->Wash_1 Fixation 3. Fix with 4% Paraformaldehyde Wash_1->Fixation Wash_2 4. Wash with PBS Fixation->Wash_2 Permeabilization 5. Permeabilize with Triton X-100 (Optional) Wash_2->Permeabilization Wash_3 6. Wash with PBS Permeabilization->Wash_3 Staining 7. Stain with HOE-S 785026 Wash_3->Staining Wash_4 8. Wash with PBS Staining->Wash_4 Mounting 9. Mount coverslip Wash_4->Mounting Imaging 10. Image with Fluorescence Microscope Mounting->Imaging End End Imaging->End

Fixed-cell staining workflow.

Troubleshooting

ProblemPossible CauseSolution
No/Weak Signal - Staining concentration too low.- Incubation time too short.- Lamp/laser of the microscope is weak.- Increase the concentration of HOE-S 785026.- Increase the incubation time.- Check the microscope's light source.
High Background - Staining concentration too high.- Insufficient washing.- Decrease the concentration of HOE-S 785026.- Increase the number and duration of washing steps.
Photobleaching - Excessive exposure to excitation light.- Reduce exposure time.- Use an anti-fade mounting medium.
Cell Detachment - Harsh washing steps.- Be more gentle during washing steps.- Use coated coverslips (e.g., poly-L-lysine).

Safety Precautions

This compound, like other Hoechst dyes, is a potential mutagen as it binds to DNA.[9] Always handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Dispose of the dye and any contaminated materials according to your institution's guidelines for hazardous waste. Paraformaldehyde is toxic and should be handled in a chemical fume hood.

References

Application Notes and Protocols: HOE-S 785026 Trihydrochloride for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, belongs to the Hoechst family of blue fluorescent dyes. These dyes are widely utilized in fluorescence microscopy for visualizing cell nuclei and analyzing DNA content.[1][2][3][4] A key feature of HOE-S 785026 and related Hoechst dyes is their cell permeability, allowing for the staining of both live and fixed cells.[5][6] The fluorescence of these dyes is significantly enhanced upon binding to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[6] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and whether the cells are live or fixed. The following tables summarize recommended starting concentrations and incubation parameters based on common protocols for the closely related and widely used Hoechst 33342. It is recommended to empirically determine the optimal conditions for your specific cell type and experimental setup.[7]

Table 1: Recommended Concentrations for Staining

ApplicationCell StateRecommended Concentration Range (µg/mL)Recommended Concentration Range (µM)
Fluorescence MicroscopyLive Cells0.1 - 10 µg/mL[8][9]0.5 - 5 µM[5]
Fluorescence MicroscopyFixed Cells0.2 - 10 µg/mL[10]~2 µM[11]
Flow CytometryLive Cells1 - 10 µg/mL[7][9]-
Flow CytometryFixed Cells1 - 5 µg/mL[9]-

Table 2: Recommended Incubation Times and Conditions

Cell StateIncubation TimeTemperature
Live Cells10 - 60 minutes[5][7][8][9]37°C[7][8][9][11]
Fixed Cells5 - 15 minutes[10][12][13]Room Temperature[6][8][10][11]

Experimental Protocols

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of live cells.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)[14]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on a suitable vessel for fluorescence microscopy (e.g., glass-bottom dish, chamber slide)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in warm (37°C) complete cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).[5][7]

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.[5][7] The optimal incubation time should be determined empirically.[7]

  • Washing (Optional): The staining solution can be removed and the cells washed three times with warm PBS.[5] Alternatively, imaging can be performed directly in the staining solution, though this may result in higher background fluorescence.[12]

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or Hoechst dyes (Excitation ~350 nm, Emission ~461 nm).[8][13]

Protocol 2: Fixed Cell Staining for Fluorescence Microscopy

This protocol is for staining the nuclei of cells that have been previously fixed.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in deionized water or DMSO)[14]

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

  • Fixed cells on a suitable vessel for fluorescence microscopy

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[11]

  • Washing: Rinse the cells twice with PBS.[8]

  • Permeabilization (Optional): If required for other stains in your protocol, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.[11] Then, rinse the cells with PBS.

  • Prepare Staining Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1 µg/mL).[8][13]

  • Cell Staining: Add the staining solution to the fixed cells and incubate for 10-15 minutes at room temperature, protected from light.[8][10]

  • Washing: Wash the cells three times with PBS.[12]

  • Mounting: Mount the coverslip with an appropriate mounting medium. For long-term storage, an antifade mounting medium is recommended.

  • Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or Hoechst dyes (Excitation ~350 nm, Emission ~461 nm).[8][13]

Diagrams

Live_Cell_Staining_Workflow start Start: Live Cells in Culture prepare_stain Prepare Staining Solution (HOE-S 785026 in Media) start->prepare_stain add_stain Replace Media with Staining Solution prepare_stain->add_stain incubate Incubate (37°C, 15-60 min) add_stain->incubate wash Wash with PBS (Optional) incubate->wash image Fluorescence Microscopy (Ex ~350nm, Em ~461nm) wash->image end End: Image Acquired image->end

Caption: Workflow for staining live cells with HOE-S 785026.

Fixed_Cell_Staining_Workflow start Start: Cultured Cells fix Fix Cells (e.g., 4% PFA) start->fix wash1 Wash with PBS fix->wash1 permeabilize Permeabilize (Optional) (e.g., 0.1% Triton X-100) wash1->permeabilize wash2 Wash with PBS permeabilize->wash2 prepare_stain Prepare Staining Solution (HOE-S 785026 in PBS) wash2->prepare_stain add_stain Add Staining Solution prepare_stain->add_stain incubate Incubate (RT, 10-15 min) add_stain->incubate wash3 Wash with PBS incubate->wash3 mount Mount Coverslip wash3->mount image Fluorescence Microscopy (Ex ~350nm, Em ~461nm) mount->image end End: Image Acquired image->end Signaling_Pathway cluster_cell Cell Hoechst HOE-S 785026 (Cell Permeable) DNA Nuclear DNA (A-T Rich Regions) Hoechst->DNA Binds to Minor Groove Fluorescence Blue Fluorescence (Em ~461nm) DNA->Fluorescence Induces Microscope Fluorescence Microscope (UV Excitation) Fluorescence->Microscope Detected by

References

Application Notes and Protocols for HOE-S 785026 Trihydrochloride Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of HOE-S 785026 trihydrochloride, a blue fluorescent, cell-permeant dye for DNA staining in living or fixed cells.

Introduction

This compound is a member of the Hoechst series of fluorescent dyes. It binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This binding results in a significant increase in fluorescence, making it an effective stain for visualizing cell nuclei and studying chromatin condensation. It is a valuable tool for identifying apoptotic cells, analyzing the cell cycle, and as a nuclear counterstain in multicolor fluorescence microscopy.

Quantitative Data Summary

The optimal staining conditions for this compound can vary depending on the cell type and experimental conditions. The following table summarizes recommended starting concentrations and incubation times based on general protocols for Hoechst dyes.

ParameterLive Cell StainingFixed Cell StainingFlow Cytometry
Working Concentration 0.5 - 2 µg/mL1 µg/mL1 µg/mL
Incubation Time 5 - 30 minutes5 - 15 minutes3 - 10 minutes
Incubation Temperature Room Temperature or 37°CRoom TemperatureRoom Temperature
Cell Density N/A (adherent cells)N/A (adherent cells)1 x 10⁶ cells/mL[1]
Wash Steps Optional, can image in staining solution or wash 2-3 times with PBS.[1][2]Optional, but washing is recommended.[3]Wash twice with PBS before resuspension.[1]

Experimental Protocols

Reagent Preparation

10X Stock Solution (1 mg/mL):

  • Dissolve 1 mg of this compound powder in 1 mL of deionized water or dimethyl sulfoxide (DMSO).

  • Mix thoroughly by vortexing.

  • Store the stock solution at 2-8°C for short-term storage (up to 6 months) or at -20°C for long-term storage, protected from light.

Working Solution (1 µg/mL):

  • Dilute the 1 mg/mL stock solution 1:1000 in an appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium).

  • For a final volume of 1 mL, add 1 µL of the 1 mg/mL stock solution to 999 µL of buffer.

  • Prepare the working solution fresh for each experiment.

Staining Protocol for Live Adherent Cells
  • Culture cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Remove the cell culture medium.

  • Add a sufficient volume of the 1 µg/mL HOE-S 785026 working solution (prepared in culture medium or PBS) to cover the cells.

  • Incubate for 5-30 minutes at room temperature or 37°C, protected from light.[4]

  • Optional: Remove the staining solution and wash the cells 2-3 times with PBS.

  • Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm).[2]

Staining Protocol for Fixed Cells
  • Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Wash the fixed cells 2-3 times with PBS.

  • Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Wash the permeabilized cells 2-3 times with PBS.

  • Add the 1 µg/mL HOE-S 785026 working solution (prepared in PBS) and incubate for 5-15 minutes at room temperature, protected from light.[3]

  • Wash the cells 2-3 times with PBS.

  • Mount the coverslip with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set.

Staining Protocol for Suspension Cells (for Flow Cytometry)
  • Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in PBS or a suitable buffer.[1]

  • Add the HOE-S 785026 working solution to the cell suspension.

  • Incubate for 3-10 minutes at room temperature, protected from light.[1]

  • Centrifuge the cells at 400 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with PBS.[1]

  • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Analyze the stained cells using a flow cytometer with UV excitation and a blue emission filter.

Visualizations

Staining_Workflow cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining Live_Start Start with Live Cells Add_Medium Remove Culture Medium Live_Start->Add_Medium Add_Stain_Live Add HOE-S 785026 Working Solution Add_Medium->Add_Stain_Live Incubate_Live Incubate 5-30 min Add_Stain_Live->Incubate_Live Wash_Live Optional: Wash with PBS Incubate_Live->Wash_Live Image_Live Image Wash_Live->Image_Live Fixed_Start Start with Fixed Cells Wash_Fixed_1 Wash with PBS Fixed_Start->Wash_Fixed_1 Permeabilize Optional: Permeabilize Wash_Fixed_1->Permeabilize Wash_Fixed_2 Wash with PBS Permeabilize->Wash_Fixed_2 Add_Stain_Fixed Add HOE-S 785026 Working Solution Wash_Fixed_2->Add_Stain_Fixed Incubate_Fixed Incubate 5-15 min Add_Stain_Fixed->Incubate_Fixed Wash_Fixed_3 Wash with PBS Incubate_Fixed->Wash_Fixed_3 Mount Mount Wash_Fixed_3->Mount Image_Fixed Image Mount->Image_Fixed

Caption: Experimental workflow for live and fixed cell staining with HOE-S 785026.

Important Considerations

  • Photostability: Protect the dye and stained samples from light to prevent photobleaching.

  • Safety: Hoechst dyes are known mutagens and should be handled with appropriate personal protective equipment.

  • Optimization: The provided concentrations and incubation times are starting points. Optimal conditions may vary and should be determined empirically for each cell type and application.

  • Quenching: The fluorescence of Hoechst dyes can be quenched by BrdU.[2]

  • pH Sensitivity: The fluorescence intensity of Hoechst dyes can be pH-dependent.[1]

References

Application Notes and Protocols for HOE-S 785026 Trihydrochloride in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of HOE-S 785026 trihydrochloride, a blue fluorescent DNA stain from the Hoechst family, for cell cycle analysis using flow cytometry. The protocols are designed for both live and fixed cell applications, enabling robust and reproducible results.

Introduction

This compound is a cell-permeant, fluorescent dye that binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions[1][2][3]. Upon binding to DNA, its fluorescence emission is significantly enhanced, making it an excellent probe for quantifying DNA content and analyzing cell cycle distribution in both live and fixed cells via flow cytometry[1][2]. As a member of the Hoechst family of dyes, it is excited by ultraviolet (UV) light and emits blue fluorescence.

Mechanism of Action

This compound, like other Hoechst dyes, is a bis-benzimide derivative. Its mechanism of action involves intercalation into the minor groove of the DNA double helix. This binding is non-covalent and shows a strong preference for sequences rich in A-T base pairs. The fluorescence of the unbound dye is relatively low, but upon binding to DNA, the dye molecule becomes more rigid and is protected from non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield. This stoichiometric binding to DNA allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

cluster_cell Cell cluster_nucleus Nucleus Cell Membrane Cell Membrane Nucleus Nucleus Cell Membrane->Nucleus Enters Nucleus DNA DNA Nucleus->DNA Binds to Minor Groove (A-T rich regions) Fluorescence Fluorescence DNA->Fluorescence Enhanced Emission HOE-S 785026 HOE-S 785026 HOE-S 785026->Cell Membrane Crosses Membrane

Caption: Mechanism of HOE-S 785026 action in a live cell.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in flow cytometry, based on typical protocols for Hoechst dyes.

Table 1: Spectral Properties

ParameterWavelength (nm)
Excitation Maximum (with DNA)~350
Emission Maximum (with DNA)~461

Table 2: Recommended Staining Parameters

ParameterLive CellsFixed Cells
Concentration Range (µg/mL) 0.5 - 100.2 - 5
Incubation Time (minutes) 15 - 6015 - 30
Incubation Temperature (°C) 37Room Temperature

Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Live Cell Staining for Cell Cycle Analysis

This protocol is suitable for analyzing the cell cycle distribution of viable, unfixed cells.

Materials:

  • This compound stock solution (1 mg/mL in sterile, deionized water)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Cell suspension of interest

Procedure:

  • Cell Preparation:

    • For suspension cells, count and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete culture medium.

    • For adherent cells, harvest by trypsinization, neutralize the trypsin, wash with PBS, and resuspend in pre-warmed complete culture medium at 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of HOE-S 785026 in complete culture medium at a final concentration between 0.5 and 10 µg/mL.

    • Add the cell suspension to the staining solution.

    • Incubate for 15-60 minutes at 37°C, protected from light.

  • Analysis:

    • Analyze the stained cells directly on a flow cytometer equipped with a UV laser for excitation and appropriate filters for blue emission. Washing is generally not required but may reduce background fluorescence.

start Start cell_prep Prepare Live Cell Suspension (1x10^6 cells/mL) start->cell_prep staining Add HOE-S 785026 (0.5-10 µg/mL) cell_prep->staining incubation Incubate at 37°C (15-60 min) staining->incubation analysis Analyze on Flow Cytometer (UV excitation, blue emission) incubation->analysis end End analysis->end

Caption: Workflow for live cell cycle analysis.

Protocol 2: Fixed Cell Staining for Cell Cycle Analysis

This protocol is ideal for experiments where cells need to be fixed prior to analysis, for example, when combining with intracellular antibody staining.

Materials:

  • This compound stock solution (1 mg/mL in sterile, deionized water)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometry tubes

  • Cell suspension of interest

Procedure:

  • Cell Preparation:

    • Harvest and wash cells with PBS, then resuspend at 1-2 x 10^6 cells/mL in PBS.

  • Fixation:

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to 0.5 mL of the cell suspension.

    • Incubate on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Washing:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

  • Staining:

    • Resuspend the cell pellet in PBS containing 0.2-5 µg/mL of HOE-S 785026.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis:

    • Analyze the stained cells on a flow cytometer with UV excitation and blue emission detection.

start Start cell_prep Prepare Cell Suspension (1-2x10^6 cells/mL) start->cell_prep fixation Fix with Cold 70% Ethanol (≥30 min) cell_prep->fixation washing Wash with PBS fixation->washing staining Stain with HOE-S 785026 (0.2-5 µg/mL, 15-30 min) washing->staining analysis Analyze on Flow Cytometer (UV excitation, blue emission) staining->analysis end End analysis->end

Caption: Workflow for fixed cell cycle analysis.

Important Considerations

  • Phototoxicity: Hoechst dyes can be phototoxic to live cells, especially with prolonged exposure to UV light. It is recommended to use the lowest possible dye concentration and minimize light exposure during imaging and analysis.

  • Cell Viability: For live-cell staining, ensure that the staining conditions do not adversely affect cell viability. A viability dye can be used in conjunction with HOE-S 785026 to exclude dead cells from the analysis.

  • Instrumentation: A flow cytometer equipped with a UV laser (e.g., 355 nm) is required for optimal excitation of HOE-S 785026. The emission should be collected with a blue filter (e.g., 450/50 nm bandpass).

  • Disclaimer: As HOE-S 785026 is a member of the Hoechst family of dyes, the provided protocols are based on established methods for similar compounds like Hoechst 33342 and Hoechst 33258. It is strongly recommended to optimize the staining conditions for your specific cell type and experimental setup.

References

Application Notes and Protocols for Apoptosis Detection Using Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While HOE-S 785026 trihydrochloride is a blue fluorescent dye utilized for DNA staining, its specific application in the nuanced process of apoptosis detection is not extensively documented in current scientific literature.[1] Therefore, these application notes provide a comprehensive overview of established and widely accepted fluorescent dye-based methods for the detection and quantification of apoptosis. The principles and protocols detailed herein are fundamental to apoptosis research and can be adapted for various experimental setups.

This document will guide researchers, scientists, and drug development professionals through the theoretical basis and practical application of key apoptosis assays, including the Annexin V/PI staining for detecting phosphatidylserine externalization, caspase activity assays for measuring key executioner enzyme activity, and DNA fragmentation analysis, a hallmark of late-stage apoptosis.

I. Annexin V/PI Staining for Early and Late Apoptosis Detection

Principle

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[2] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3] Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Preparation:

    • Induce apoptosis in your target cells using the desired experimental conditions. Include appropriate negative and positive controls.

    • For adherent cells, gently detach them using trypsin-EDTA, wash with serum-containing media, and then wash with cold PBS.

    • For suspension cells, collect by centrifugation and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining:

    • To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]

    • Analyze the cells by flow cytometry within one hour.[6] Use an excitation wavelength of 488 nm and detect FITC emission at ~530 nm and PI emission at >575 nm.[3][5]

Data Presentation

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)Interpretation
Q1-+Necrotic Cells
Q2++Late Apoptotic/Necrotic Cells
Q3--Live Cells
Q4+-Early Apoptotic Cells

Logical Workflow for Annexin V/PI Staining

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Induce Induce Apoptosis Harvest Harvest & Wash Cells Induce->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate (15 min, RT, Dark) AddStains->Incubate AddBuffer Add Binding Buffer Incubate->AddBuffer Flow Analyze by Flow Cytometry AddBuffer->Flow

Caption: Workflow for Annexin V/PI apoptosis detection.

II. Caspase-3 Activity Assay

Principle

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[7] Caspase-3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7] Caspase-3 activity can be measured using a substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a fluorophore or a chromophore.[8] When the substrate is cleaved by active caspase-3, the reporter molecule is released, and its fluorescence or absorbance can be quantified.[8]

Experimental Protocol: Colorimetric Caspase-3 Assay

  • Cell Lysis:

    • Induce apoptosis in your target cells.

    • Pellet 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • Determine the protein concentration of the cell lysate.

    • To a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

    • Add 5 µL of the DEVD-pNA substrate (4 mM).

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Read the absorbance at 400-405 nm using a microplate reader.[7][8]

    • The fold-increase in caspase-3 activity can be determined by comparing the results from apoptotic samples with an uninduced control.

Data Presentation

SampleAbsorbance (405 nm)Fold Increase vs. Control
Untreated Control0.151.0
Staurosporine (1 µM)0.855.7
Test Compound (X µM)0.624.1

Signaling Pathway for Caspase-3 Activation

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF FADD FADD FasL->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress BaxBok Bax/Bak Stress->BaxBok CytoC Cytochrome c BaxBok->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified caspase activation pathways in apoptosis.

III. DNA Fragmentation Analysis

Principle

A hallmark of late-stage apoptosis is the activation of endonucleases, such as Caspase-Activated DNase (CAD), which cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[9][10] This fragmentation can be visualized as a characteristic "ladder" on an agarose gel.[11]

Experimental Protocol: DNA Laddering Assay

  • Cell Collection and Lysis:

    • Induce apoptosis and harvest 1-5 x 10^6 cells.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-EDTA and a non-ionic detergent like Triton X-100 or NP-40).

  • DNA Extraction:

    • Incubate the lysate with RNase A to remove RNA.

    • Add Proteinase K to digest proteins.

    • Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture.

    • Precipitate the DNA with ethanol and resuspend it in TE buffer.

  • Agarose Gel Electrophoresis:

    • Load the extracted DNA onto a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.

    • Visualize the DNA fragments under UV light.

Data Presentation

LaneSampleResult
1DNA Ladder MarkerShows standard DNA fragment sizes
2Untreated ControlIntact genomic DNA band at the top of the gel
3Apoptotic SampleCharacteristic laddering pattern of DNA fragments

Workflow for DNA Fragmentation Analysis

G start Apoptotic Cells lysis Cell Lysis start->lysis dna_extraction DNA Extraction lysis->dna_extraction electrophoresis Agarose Gel Electrophoresis dna_extraction->electrophoresis visualization UV Visualization electrophoresis->visualization result DNA Ladder visualization->result

Caption: Workflow for detecting apoptotic DNA laddering.

References

Co-staining with HOE-S 785026 Trihydrochloride: Application Notes and Protocols for Multicolor Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOE-S 785026 trihydrochloride, also known as meta-Hoechst trihydrochloride, is a blue fluorescent dye belonging to the Hoechst family of stains. These dyes are cell-permeable and bind specifically to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This specific binding results in a significant increase in fluorescence, making it an excellent nuclear counterstain for both live and fixed cells. Its spectral properties, characterized by UV excitation and blue emission, allow for minimal overlap with commonly used green, red, and far-red fluorophores, making it an ideal candidate for multiplexing in various cellular imaging applications. These applications include the analysis of cell cycle progression, apoptosis, and the visualization of specific cellular structures.

This document provides detailed application notes and protocols for co-staining with this compound and a variety of other fluorophores, enabling researchers to perform robust multicolor imaging experiments.

Spectral Properties and Instrument Settings

Effective multicolor imaging relies on the careful selection of fluorophores with minimal spectral overlap and the use of appropriate filter sets for detection.

Table 1: Spectral Characteristics of this compound and Commonly Co-stained Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Common ApplicationsRecommended Filter Set
This compound 356451Nuclear StainingDAPI
Propidium Iodide (PI) 535617Dead Cell StainingTRITC/Rhodamine
Alexa Fluor 488 / GFP 495519Immunofluorescence, Protein LocalizationFITC/GFP
Alexa Fluor 594 / RFP 590617Immunofluorescence, Protein LocalizationTRITC/Rhodamine
Alexa Fluor 647 650668Immunofluorescence, Cytoskeletal StainingCy5
Phalloidin-iFluor 488 491516F-actin StainingFITC/GFP
MitoTracker Red CMXRos 579599Mitochondrial StainingTRITC/Rhodamine

Application: Apoptosis Detection

The condensation of chromatin is a hallmark of apoptosis. This compound can be used to identify apoptotic cells by their brightly stained, condensed nuclei. Co-staining with a viability dye like Propidium Iodide (PI), which is excluded from live cells with intact membranes, allows for the differentiation between viable, apoptotic, and necrotic cells.

Experimental Protocol: Co-staining for Apoptosis Analysis

This protocol is designed for the analysis of apoptosis in mammalian cells by fluorescence microscopy or flow cytometry.

Materials:

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • Propidium Iodide (PI) stock solution (1 mg/mL in sterile distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Control (untreated) cells

Procedure for Adherent Cells:

  • Seed cells on coverslips in a multi-well plate and culture to the desired confluency.

  • Induce apoptosis using a suitable agent and incubate for the desired time. Include a vehicle-treated control.

  • Prepare a staining solution containing this compound at a final concentration of 1-5 µg/mL and PI at a final concentration of 1 µg/mL in cell culture medium.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Visualize the cells using a fluorescence microscope with DAPI and TRITC/Rhodamine filter sets.

Procedure for Suspension Cells:

  • Induce apoptosis in a cell suspension culture.

  • Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1 mL of PBS.

  • Add this compound to a final concentration of 1-5 µg/mL and PI to a final concentration of 1 µg/mL.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry using UV and 488 nm excitation lasers.

Expected Results:

  • Viable cells: Dim blue nucleus, no red fluorescence.

  • Early apoptotic cells: Bright blue, condensed nucleus, no red fluorescence.

  • Late apoptotic/necrotic cells: Bright blue, condensed or fragmented nucleus, and red fluorescence.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

The following diagram illustrates the major signaling pathways leading to apoptosis, which can be studied using this compound to visualize the resulting nuclear morphology changes.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Application: Cell Cycle Analysis

This compound binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This property allows for the analysis of cell cycle distribution, as cells in the G2/M phase have twice the DNA content (and thus higher fluorescence) than cells in the G0/G1 phase. Cells in the S phase have an intermediate DNA content.

Experimental Protocol: Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of a cell population using flow cytometry.

Materials:

  • This compound stock solution (1 mg/mL in sterile distilled water)

  • PBS, pH 7.4

  • Cell culture medium

  • 70% ethanol, ice-cold (for fixed cells)

Procedure for Live Cells:

  • Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in pre-warmed cell culture medium.

  • Add this compound to a final concentration of 1-10 µg/mL.[1]

  • Incubate at 37°C for 30-60 minutes, protected from light.[2]

  • Analyze the cells directly by flow cytometry using a UV laser for excitation.

Procedure for Fixed Cells:

  • Harvest cells and wash once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate on ice or at -20°C for at least 30 minutes.

  • Centrifuge and wash the cells once with PBS.

  • Resuspend the cells in PBS containing 1-5 µg/mL of this compound.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Analyze by flow cytometry.

Experimental Workflow: Cell Cycle Analysis

The following diagram outlines the key steps in performing cell cycle analysis using this compound.

Cell_Cycle_Workflow Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Fixation (Optional) Fixation (Optional) Cell Harvest->Fixation (Optional) Staining Staining Cell Harvest->Staining Live Cells Fixation (Optional)->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Multicolor_Staining cluster_cell Cell cluster_stains Stains Nucleus Nucleus Cytoskeleton Cytoskeleton Target Protein Target Protein HOE-S 785026 HOE-S 785026 HOE-S 785026->Nucleus Binds to DNA Fluor-Phalloidin Fluor-Phalloidin Fluor-Phalloidin->Cytoskeleton Binds to F-actin Fluor-Antibody Fluor-Antibody Fluor-Antibody->Target Protein Binds to Epitope

References

Application Notes and Protocols for HOE-S 785026 Trihydrochloride in High-Content Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

HOE-S 785026 trihydrochloride, a member of the Hoechst family of fluorescent dyes, is a vital tool in high-content screening (HCS) assays. This cell-permeant dye binds to the minor groove of DNA, emitting a strong blue fluorescence upon binding to double-stranded DNA, which allows for precise and reliable demarcation of the nucleus in both live and fixed cells.[1][] Its utility in HCS lies in its ability to enable automated image analysis algorithms to identify and segment individual cells, a critical first step for a wide range of phenotypic assays. These assays can quantify various cellular events, including cell proliferation, cytotoxicity, apoptosis, and the nuclear translocation of proteins.[3][4][5]

These application notes provide detailed protocols for the use of this compound in HCS, summarize key quantitative outputs, and illustrate relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Outputs from HCS Assays

The primary function of this compound in HCS is to define the nucleus, which then serves as a reference point for quantifying a multitude of cellular parameters. The following tables summarize key quantitative data that can be extracted from various HCS assays utilizing this nuclear stain.

Table 1: Quantitative Parameters in Cytotoxicity and Cell Proliferation Assays

ParameterDescriptionTypical Application
Cell Count Total number of nuclei identified in an image field.A primary readout for cytotoxicity and cell proliferation assays. A decrease in cell count can indicate cytotoxic effects of a compound.
Nuclear Area (µm²) The area of the nucleus defined by the Hoechst stain.Changes in nuclear size can be indicative of different cell cycle stages or apoptosis (nuclear condensation).
Nuclear Intensity The mean fluorescence intensity of the Hoechst stain within the nucleus.Can be used to analyze DNA content for cell cycle profiling (e.g., G1 vs. G2/M phases).
% Viable Cells The percentage of cells that exclude a viability dye (like Propidium Iodide) relative to the total number of Hoechst-stained cells.A direct measure of cytotoxicity.[4]
% Apoptotic Cells The percentage of cells displaying condensed, brightly stained nuclei.A key parameter in apoptosis assays.

Table 2: Quantitative Parameters in Nuclear Translocation Assays

ParameterDescriptionTypical Application
Nuclear-to-Cytoplasmic Intensity Ratio The ratio of the mean fluorescence intensity of a target protein within the nucleus versus the cytoplasm. The nucleus is defined by the Hoechst stain.The primary readout for nuclear translocation assays (e.g., NF-κB, GR).[3][6]
% Translocation Positive Cells The percentage of cells in which the nuclear-to-cytoplasmic intensity ratio exceeds a defined threshold.A robust measure of the cellular response to a stimulus or inhibitor.
Pearson's Correlation Coefficient A measure of the colocalization between the fluorescently labeled target protein and the Hoechst-stained nucleus.A value close to 1 indicates strong nuclear translocation.[7]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: NF-κB Nuclear Translocation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by stimuli such as TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[6] HCS assays are instrumental in quantifying this translocation event.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex IκB NF-κB IκB-NF-κB Complex->NF-κB Releases Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Activates

NF-κB Nuclear Translocation Pathway

Experimental Workflow: High-Content Screening for Cytotoxicity

A typical HCS workflow for assessing compound-induced cytotoxicity involves cell plating, compound treatment, staining with this compound and a viability dye, automated imaging, and data analysis.

G Cell_Plating 1. Seed cells in microplate Compound_Treatment 2. Add test compounds & incubate Cell_Plating->Compound_Treatment Staining 3. Stain with HOE-S 785026 & Viability Dye (e.g., PI) Compound_Treatment->Staining Imaging 4. Automated fluorescent microscopy Staining->Imaging Image_Analysis 5. Image segmentation (identify nuclei and cells) Imaging->Image_Analysis Data_Extraction 6. Quantify parameters (cell count, viability) Image_Analysis->Data_Extraction Hit_Identification 7. Identify cytotoxic compounds Data_Extraction->Hit_Identification

HCS Cytotoxicity Assay Workflow

Experimental Protocols

Protocol 1: General Staining of Fixed Cells for Nuclear Demarcation

This protocol is suitable for endpoint assays where cells are fixed prior to staining.

Materials:

  • Cells cultured in microplates suitable for imaging

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound stock solution (1 mg/mL in deionized water)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - Optional, for use with intracellular antibody staining.

Procedure:

  • Cell Culture and Treatment: Seed cells at an optimal density in a 96- or 384-well imaging plate and allow them to adhere overnight. Treat cells with test compounds for the desired duration.

  • Fixation: Carefully remove the culture medium. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells three times with PBS.

  • Permeabilization (Optional): If performing subsequent antibody staining for an intracellular target, add 100 µL of permeabilization buffer and incubate for 10 minutes at room temperature. Then, wash three times with PBS.

  • Staining: Prepare a working solution of this compound by diluting the stock solution 1:2000 in PBS to a final concentration of 0.5 µg/mL. Add 100 µL of the staining solution to each well.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Final Washes: Remove the staining solution and wash the cells twice with PBS. Leave the final wash of PBS in the wells for imaging.

  • Imaging: Acquire images using an automated high-content imaging system with a DAPI filter set (Excitation/Emission ~350/461 nm).[1]

Protocol 2: Live-Cell Staining for Cytotoxicity Assessment

This protocol uses this compound in combination with a membrane-impermeant dye like Propidium Iodide (PI) to differentiate between live and dead cells.

Materials:

  • Cells cultured in microplates suitable for imaging

  • Test compounds

  • Culture medium

  • This compound stock solution (1 mg/mL in deionized water)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96- or 384-well imaging plate and allow them to adhere. Treat with test compounds for the desired time.

  • Prepare Staining Solution: Prepare a fresh staining solution in culture medium containing this compound at a final concentration of 1 µg/mL and PI at a final concentration of 1 µg/mL.

  • Staining: Add the staining solution directly to the wells containing the cells and culture medium.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Image the cells directly without washing. Use a DAPI filter set for HOE-S 785026 to identify all cell nuclei and a rhodamine or similar red filter set for PI to identify the nuclei of dead cells.[4]

    • Live cells: Nuclei will be stained blue.

    • Dead cells: Nuclei will be stained both blue and red (appearing magenta).

Safety Precautions: this compound is a DNA-binding agent and a potential mutagen.[1] Always handle with appropriate personal protective equipment (gloves, lab coat). Dispose of waste according to institutional guidelines.

References

Application Notes and Protocols for Mounting Media Compatible with Hoechst 33342 (HOE-S 785026 trihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the selection and use of mounting media compatible with Hoechst 33342, a cell-permeant nuclear counterstain that emits blue fluorescence when bound to double-stranded DNA.[1] Proper mounting is critical for preserving fluorescence signals, preventing photobleaching, and ensuring high-quality imaging for both short-term analysis and long-term storage.

Introduction to Hoechst 33342 and Mounting Media Compatibility

Hoechst 33342 is a widely used fluorescent stain for visualizing the nuclei of live or fixed cells and tissues.[2][3] It binds preferentially to adenine-thymine (A-T) rich regions of DNA in the minor groove.[2][4] When bound to DNA and excited by ultraviolet (UV) light (~350 nm), it emits a bright blue fluorescence with a maximum emission around 461 nm.[4][5] The choice of mounting medium is a crucial step following staining to ensure the stability and longevity of the fluorescent signal.

An ideal mounting medium for Hoechst 33342 should:

  • Be optically clear and have a refractive index (RI) close to that of the coverslip and immersion oil to minimize spherical aberration.[6][7]

  • Contain an antifade reagent to protect the fluorophore from photobleaching during fluorescence microscopy.[8]

  • Be compatible with both fixed and, in some cases, live-cell imaging.[4]

  • Preserve the morphology of the sample.

  • Allow for long-term storage of slides without significant loss of fluorescence.[9]

Types of Compatible Mounting Media

Mounting media for fluorescence microscopy are broadly categorized into aqueous (water-based) and non-aqueous (solvent-based) types. For Hoechst 33342, aqueous mounting media are generally preferred as they are compatible with the cellular environment and the fluorescence properties of the dye.[7] These can be further divided into hardening (setting) and non-hardening (liquid) media.

Aqueous Mounting Media:

  • Glycerol-based (Non-hardening): These are common, easy to prepare, and effective for short-term storage. They typically consist of a high percentage of glycerol in a buffer (e.g., PBS or Tris) to achieve a suitable refractive index.[8][10] Antifade reagents are often added to these homemade formulations.[8][10]

  • Hardening Media: These media solidify after the coverslip is applied, providing a more permanent seal and better preservation for long-term storage. Many commercial mounting media are of this type and often come pre-mixed with antifade reagents and sometimes even with a nuclear stain like DAPI.

Non-Aqueous Mounting Media: These are less common for fluorescence applications with stains like Hoechst 33342 as the organic solvents can be incompatible with the fluorescence of many dyes and can damage the sample.[7]

Data Presentation: Comparison of Mounting Media Properties

The selection of a mounting medium can be guided by its physical and optical properties. Below is a summary of properties for common types of mounting media.

PropertyGlycerol-Based (DIY)Commercial Aqueous (e.g., ProLong Series)
Refractive Index (RI) ~1.47 (for 90% glycerol)[11]~1.49 (after curing for ProLong Glass)[12]
Curing Time Non-hardening[10]1 hour to 60 hours (depending on the product)[12]
Antifade Properties Good (with added reagents like n-propyl gallate)[10]Excellent (proprietary antifade formulations)[12]
Long-term Storage Fair to Good (requires sealing, store at 4°C in the dark)[9]Excellent (specifically designed for long-term archiving)[12]
Ease of Use Requires preparation of solutions.[8][10]Ready-to-use solutions.

Experimental Protocols

Hoechst 33342 Staining of Fixed Cells

This protocol describes the staining of cells that have been previously fixed.

Materials:

  • Fixed cells on coverslips or slides

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 stock solution (e.g., 10 mg/mL in deionized water)[1]

  • Mounting medium (aqueous with antifade)

  • Glass slides and coverslips

  • Nail polish (for sealing non-hardening media)

Procedure:

  • Rehydration: If the fixed samples are dehydrated, rehydrate them by washing with PBS.

  • Staining Solution Preparation: Prepare a working solution of Hoechst 33342 by diluting the stock solution in PBS to a final concentration of 1-5 µg/mL.[13]

  • Incubation: Cover the cells with the Hoechst 33342 working solution and incubate for 10-15 minutes at room temperature, protected from light.[4]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove excess dye.[13] This step is optional but can help reduce background fluorescence.[13]

  • Mounting:

    • Carefully remove the final PBS wash.

    • Place a small drop (5-10 µL) of mounting medium onto the glass slide.

    • Gently lower the coverslip with the cells facing down onto the drop of mounting medium, avoiding air bubbles.

    • For non-hardening media, seal the edges of the coverslip with nail polish to prevent drying and movement.[9][14]

  • Curing and Storage:

    • For hardening media, allow the slide to cure according to the manufacturer's instructions (typically at room temperature in the dark).[12]

    • Store slides flat at 4°C and protected from light for long-term preservation.[9]

Hoechst 33342 Staining of Live Cells

This protocol is for staining living cells prior to imaging.

Materials:

  • Live cells in a suitable culture vessel (e.g., chamber slide, petri dish with coverslip)

  • Cell culture medium or a balanced salt solution

  • Hoechst 33342 stock solution

  • Live-cell compatible mounting/imaging medium (e.g., ProLong™ Live Antifade Reagent)[15]

Procedure:

  • Staining Solution Preparation: Dilute the Hoechst 33342 stock solution directly into the cell culture medium to a final concentration of 0.1-10 µg/mL.[16] The optimal concentration should be determined empirically for the specific cell type.

  • Incubation: Add the staining solution to the cells and incubate at 37°C for 10-30 minutes.[16]

  • Washing (Optional): The cells can be imaged directly in the staining solution, or the solution can be replaced with fresh, pre-warmed medium to reduce background fluorescence.[1]

  • Adding Antifade Reagent (for extended imaging): If using a live-cell antifade reagent like ProLong™ Live, add it to the imaging solution according to the manufacturer's protocol and incubate as recommended before imaging.[12][15]

  • Imaging: Proceed with fluorescence microscopy.

Mandatory Visualizations

Experimental Workflow for Fixed Cell Staining and Mounting

G start Start: Fixed Cells on Coverslip rehydrate Rehydrate with PBS start->rehydrate prepare_stain Prepare Hoechst 33342 Working Solution (1-5 µg/mL) rehydrate->prepare_stain incubate Incubate 10-15 min (Room Temp, Dark) prepare_stain->incubate wash Wash 2-3x with PBS incubate->wash mount Mount with Antifade Medium wash->mount seal Seal with Nail Polish (if non-hardening) mount->seal cure Cure (if hardening) mount->cure image Image seal->image cure->image store Store at 4°C in Dark image->store

Caption: Workflow for Hoechst 33342 staining and mounting of fixed cells.

Decision Tree for Mounting Media Selection

G question1 Imaging Timeframe? question2 Long-term Storage? question1->question2 Fixed-cell media3 Use Live-Cell Antifade Reagent question1->media3 Live-cell (extended) media1 Use Commercial Hardening Antifade Medium question2->media1 Yes media2 Use Glycerol-based DIY Antifade Medium (and seal) question2->media2 No (short-term)

Caption: Decision tree for selecting a suitable mounting medium.

Troubleshooting and Considerations

  • Phototoxicity in Live Cells: Hoechst 33342 can be phototoxic to live cells, especially during time-lapse imaging.[17] It is crucial to use the lowest possible dye concentration and light exposure to maintain cell viability.

  • Precipitation of Hoechst Dye: Concentrated stock solutions of Hoechst 33342 should be prepared in deionized water, as the dye may precipitate in phosphate-containing buffers.[1][18] However, dilute working solutions are compatible with PBS.[1]

  • Background Fluorescence: If high background is observed, ensure thorough washing after staining. Unbound Hoechst dye can emit a green fluorescence.[1][5]

  • pH of Mounting Media: The fluorescence intensity of Hoechst dyes can be influenced by pH.[5] For homemade media, buffering to a pH of around 7.4 is recommended.[19] Some protocols for other fluorophores suggest a higher pH (8.5-9.0) to prevent quenching, but this should be tested for compatibility with Hoechst 33342 if used in multicolor experiments.[8]

  • Long-Term Storage: For optimal long-term storage, use a hardening antifade mounting medium, allow it to cure completely, and store the slides flat in the dark at 4°C.[9][14] Sealing the coverslip of non-hardening media with nail polish is essential to prevent drying.[9] Slides can be stable for several months to over a year under these conditions.[9][14]

References

Troubleshooting & Optimization

Technical Support Center: HOE-S 785026 Trihydrochloride in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of HOE-S 785026 trihydrochloride (also known as meta-Hoechst) for long-term live-cell imaging. Particular focus is given to understanding and mitigating cytotoxicity to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a blue fluorescent dye used for staining DNA in cells.[1][] As a member of the Hoechst family of dyes, it is cell-permeant and binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. Its primary application is as a nuclear counterstain in fluorescence microscopy for both live and fixed cells.

Q2: What are the primary concerns when using this compound for long-term live-cell imaging?

A2: The main concerns are cytotoxicity and phototoxicity.[3][4][5] Cytotoxicity refers to the inherent toxicity of the dye to the cells, which can affect cell viability and proliferation even without light exposure.[6] Phototoxicity is cell damage induced by the interaction of the fluorescent dye with light, which generates reactive oxygen species (ROS) that can lead to apoptosis or necrosis.[3][4]

Q3: At what concentration should I use this compound to minimize cytotoxicity?

A3: To minimize cytotoxicity, it is crucial to use the lowest possible concentration of the dye that provides adequate signal for your imaging setup. Studies on related Hoechst dyes suggest that concentrations in the range of 7 nM to 28 nM are significantly less cytotoxic and have a minimal impact on cell viability and proliferation during long-term imaging.[7][8] It is highly recommended to perform a concentration titration for your specific cell type and experimental conditions.

Q4: How can I reduce phototoxicity during my long-term imaging experiments?

A4: Reducing phototoxicity involves minimizing the total light exposure to your cells.[9][10] This can be achieved by:

  • Using the lowest possible excitation light intensity.

  • Minimizing exposure time for each image acquisition.

  • Reducing the frequency of image acquisition (increasing the time interval between images).

  • Using a sensitive camera that requires less light for signal detection.

  • Employing imaging techniques that limit illumination to the focal plane, such as confocal or light-sheet microscopy. [11]

Q5: Can this compound affect cellular processes?

A5: Yes. As a DNA-binding agent, this compound and other Hoechst dyes can interfere with DNA replication and repair processes, potentially leading to cell cycle arrest, particularly in the G2/M phase, and the induction of apoptosis.[6][12][13][14] Some studies have shown that Hoechst 33342 can inhibit topoisomerase I activity, which may contribute to its apoptotic effects.[12]

Troubleshooting Guides

This section addresses common issues encountered during long-term imaging with this compound.

Issue 1: High Cell Death or Changes in Cell Morphology Over Time
  • Possible Cause: Cytotoxicity due to high dye concentration.

  • Troubleshooting Steps:

    • Perform a concentration titration: Test a range of lower concentrations to find the optimal balance between signal intensity and cell health.

    • Reduce incubation time: Incubate the cells with the dye for a shorter period before imaging.

    • Assess cell viability: Use a cell viability assay (see Experimental Protocols section) to quantify the cytotoxic effect of different dye concentrations.

  • Possible Cause: Phototoxicity from excessive light exposure.

  • Troubleshooting Steps:

    • Optimize imaging parameters: Decrease excitation light intensity and exposure time. Increase the interval between image acquisitions.

    • Use a more sensitive detector: This allows for the use of lower light levels.

    • Include a "no-light" control: Culture stained cells under the same conditions but without imaging to distinguish between cytotoxicity and phototoxicity.

Issue 2: Weak or Fading Fluorescent Signal (Photobleaching)
  • Possible Cause: High light intensity or frequent imaging.

  • Troubleshooting Steps:

    • Reduce light exposure: Lower the excitation intensity and/or the exposure time.

    • Use an anti-fade mounting medium: While more common for fixed-cell imaging, some formulations are compatible with live-cell experiments.

    • Image less frequently: Decrease the temporal resolution of your experiment if possible.

Issue 3: High Background Fluorescence
  • Possible Cause: Excess dye in the culture medium.

  • Troubleshooting Steps:

    • Wash the cells: After incubation with the dye, gently wash the cells with fresh, pre-warmed culture medium before starting the imaging session.

    • Use a lower dye concentration: A lower starting concentration will result in less unbound dye.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Hoechst dyes, which can serve as a starting point for optimizing experiments with this compound.

Table 1: Recommended Concentration Ranges for Hoechst Dyes in Live-Cell Imaging

ParameterRecommended ValueReference
Low-Toxicity Concentration Range7 nM - 28 nM[7][8]
General Staining Concentration100 ng/mL[15]
Incubation Time5 - 30 minutes

Table 2: Factors Influencing Phototoxicity

FactorRecommendation for Minimizing PhototoxicityReference
Light IntensityUse the lowest possible setting[10]
Exposure TimeKeep as short as possible[10]
Imaging FrequencyIncrease the interval between acquisitions[4]
WavelengthLonger wavelengths are generally less damaging[16]

Experimental Protocols

Protocol 1: Determining Optimal Staining Concentration
  • Cell Seeding: Plate your cells of interest in a multi-well imaging plate at a density that will not lead to over-confluence during the planned experiment duration.

  • Dye Preparation: Prepare a series of dilutions of this compound in pre-warmed, phenol red-free culture medium. A suggested starting range is 1 nM to 1 µM.

  • Staining: Remove the existing medium from the cells and add the different concentrations of the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells twice with fresh, pre-warmed medium to remove unbound dye.

  • Imaging: Acquire images using your standard long-term imaging settings.

  • Analysis: Visually inspect the images for nuclear morphology and signal intensity. Quantify cell viability using a suitable assay (see Protocol 2) at the end of the imaging period.

Protocol 2: Assessing Cytotoxicity using a Resazurin-Based Viability Assay
  • Cell Treatment: Following the staining protocol above, culture the cells for the desired duration of your long-term experiment. Include unstained control cells and cells treated with a known cytotoxic agent as positive and negative controls.

  • Reagent Preparation: Prepare the resazurin working solution according to the manufacturer's instructions.

  • Incubation with Reagent: Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission for the reduced product, resorufin).

  • Data Analysis: Calculate the percentage of viable cells for each concentration of this compound relative to the unstained control.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing HOE-S 785026 Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Long-Term Imaging cluster_analysis Analysis seed_cells Seed Cells in Imaging Plate prepare_dye Prepare Serial Dilutions of HOE-S 785026 stain_cells Incubate Cells with Dye (15-30 min) prepare_dye->stain_cells wash_cells Wash to Remove Unbound Dye stain_cells->wash_cells acquire_images Acquire Images Over Time wash_cells->acquire_images assess_morphology Assess Nuclear Morphology & Signal acquire_images->assess_morphology viability_assay Perform Cell Viability Assay acquire_images->viability_assay determine_optimal Determine Optimal Concentration assess_morphology->determine_optimal viability_assay->determine_optimal

Caption: Workflow for determining the optimal, non-toxic concentration of HOE-S 785026.

Troubleshooting_Logic Troubleshooting High Cell Death cluster_cause Troubleshooting High Cell Death cluster_solution_ct Cytotoxicity Issue cluster_solution_pt Phototoxicity Issue start High Cell Death Observed is_phototoxic Is cell death light-dependent? start->is_phototoxic solution_ct1 Lower Dye Concentration is_phototoxic->solution_ct1 No solution_pt1 Decrease Light Intensity/Exposure is_phototoxic->solution_pt1 Yes solution_ct2 Reduce Incubation Time solution_ct1->solution_ct2 solution_pt2 Image Less Frequently solution_pt1->solution_pt2

Caption: Logic diagram for troubleshooting high cell death during long-term imaging.

Signaling_Pathway Potential Signaling Pathway for Hoechst-Induced Apoptosis hoe HOE-S 785026 (Hoechst Dye) dna Binds to DNA Minor Groove hoe->dna topo Inhibition of Topoisomerase I dna->topo stress DNA Damage/Replication Stress dna->stress topo->stress p53 p53 Activation stress->p53 bcl2 Bcl-2 Family Regulation (e.g., Bax activation) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway of apoptosis induced by Hoechst dyes.

References

Optimizing HOE-S 785026 trihydrochloride signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using HOE-S 785026 trihydrochloride for DNA staining in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as meta-Hoechst trihydrochloride, is a blue fluorescent dye used for staining DNA.[1][2] It is a cell-permeant dye that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[3][] Its primary application is in fluorescence microscopy and flow cytometry to visualize the nuclei of both live and fixed cells.[3][]

Q2: What are the excitation and emission wavelengths for this compound?

A2: As a member of the Hoechst family of dyes, this compound is excited by ultraviolet (UV) light and emits blue fluorescence. The typical excitation maximum is around 350 nm, and the emission maximum is approximately 461 nm when bound to DNA.[3][][5]

Q3: What is a recommended starting concentration for staining cells?

A3: A general starting concentration for Hoechst dyes, including this compound, is between 0.1 and 10 µg/mL.[3][6] For live cell imaging, a lower concentration of around 1 µg/mL is often recommended to minimize cytotoxicity.[7] The optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the best concentration for your specific assay.[8][9]

Q4: How should I store this compound?

A4: The powdered form of the dye should be stored at 4°C, protected from moisture and light.[1][2] Stock solutions can be stored at -20°C or -80°C for several months.[1][2][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Q5: Is this compound toxic to cells?

A5: Like other Hoechst dyes, this compound can be toxic to cells, especially at higher concentrations and with prolonged exposure to UV light (phototoxicity).[10][11][12] For live-cell imaging, it is crucial to use the lowest effective concentration and minimize light exposure to maintain cell viability.[10][11]

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal
Possible Cause Suggested Solution
Inadequate Dye Concentration Increase the concentration of this compound. Perform a titration to find the optimal concentration for your cell type (e.g., in the range of 0.5-5 µM).[8][9]
Insufficient Incubation Time Increase the incubation time to allow for sufficient dye penetration and binding. Typical incubation times range from 5 to 60 minutes.[3][5]
Incorrect Filter Set Ensure you are using a standard DAPI filter set on your fluorescence microscope, as the excitation and emission spectra are similar.[8]
Low Target Expression (Low DNA content) Use positive control cells with known high DNA content to validate the staining protocol.[13]
Photobleaching Minimize the exposure of the stained samples to the excitation light. Use an anti-fade mounting medium for fixed cells.[13]
Problem 2: High Background or Non-Specific Staining
Possible Cause Suggested Solution
Excessive Dye Concentration Reduce the concentration of this compound. Using too much dye can lead to non-specific binding and a "green haze" from unbound dye, which fluoresces in the 510-540 nm range.[3][14]
Inadequate Washing For fixed cells, include additional wash steps with PBS after staining to remove unbound dye.[3] While washing is optional for live cells, it can help reduce background.[5]
Cell Debris Ensure your cell culture is healthy and free of excessive dead cells and debris, which can bind the dye non-specifically.
Autofluorescence Image a negative control (unstained cells) to assess the level of natural autofluorescence. If high, consider using a commercially available autofluorescence quencher.
Problem 3: Phototoxicity and Photobleaching in Live-Cell Imaging
Possible Cause Suggested Solution
High Dye Concentration Use the lowest possible concentration of this compound that provides an adequate signal.[10][11]
Excessive Light Exposure Minimize the intensity and duration of the excitation light.[15] Use a sensitive camera to reduce the required exposure time.
Frequent Imaging In time-lapse experiments, reduce the frequency of image acquisition to minimize cumulative phototoxicity.[10][11]
UV Excitation UV light is inherently damaging to cells. Consider if alternative, longer-wavelength DNA stains are suitable for your experiment if phototoxicity remains an issue.[16]

Experimental Protocols

General Stock Solution Preparation
  • To prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound powder in 1 mL of distilled water.[3]

  • Mix thoroughly until the dye is completely dissolved. Sonication may be necessary to aid dissolution.[14]

  • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.[3]

Staining Protocol for Live Cells
  • Prepare a working solution of this compound by diluting the stock solution in a complete culture medium to a final concentration of 1-5 µg/mL.[3][17]

  • Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubate the cells at 37°C for 15-60 minutes, protected from light.[17]

  • (Optional) Wash the cells twice with pre-warmed PBS or culture medium to reduce background fluorescence.[17]

  • Image the cells using a fluorescence microscope with a DAPI filter set.

Staining Protocol for Fixed Cells
  • Grow cells on coverslips or in a culture plate.

  • Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).[]

  • (Optional) Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 5 minutes).

  • Wash the cells twice with PBS.

  • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.5-2 µg/mL.[3][17]

  • Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[3][17]

  • Wash the cells twice with PBS to remove unbound dye.[3][17]

  • Mount the coverslips using an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set.

Quantitative Data Summary

Parameter Recommended Range/Value Application
Excitation Wavelength ~350 nmLive and Fixed Cell Imaging
Emission Wavelength ~461 nm (with DNA)Live and Fixed Cell Imaging
Working Concentration (Live Cells) 1-10 µg/mL (start with 1-5 µg/mL)Live Cell Imaging
Working Concentration (Fixed Cells) 0.1-10 µg/mL (start with 0.5-2 µg/mL)Fixed Cell Imaging
Incubation Time (Live Cells) 15-60 minutes at 37°CLive Cell Imaging
Incubation Time (Fixed Cells) 5-15 minutes at Room TemperatureFixed Cell Imaging

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging prep_live Live Cells in Culture stain_live Incubate with 1-5 µg/mL HOE-S 785026 in media (15-60 min) prep_live->stain_live prep_fixed Fixed Cells on Slide stain_fixed Incubate with 0.5-2 µg/mL HOE-S 785026 in PBS (5-15 min) prep_fixed->stain_fixed wash_live Optional Wash stain_live->wash_live wash_fixed Wash with PBS stain_fixed->wash_fixed image Fluorescence Microscopy (Ex: ~350nm, Em: ~461nm) wash_live->image wash_fixed->image

Caption: Experimental workflow for staining live and fixed cells.

troubleshooting_workflow start Initial Staining Result issue Poor Signal-to-Noise Ratio? start->issue weak_signal Weak Signal? issue->weak_signal Yes optimal Optimal Signal issue->optimal No high_background High Background? weak_signal->high_background No inc_conc Increase Dye Concentration weak_signal->inc_conc Yes dec_conc Decrease Dye Concentration high_background->dec_conc Yes add_wash Add/Improve Wash Steps high_background->add_wash No inc_conc->high_background inc_time Increase Incubation Time inc_conc->inc_time check_filters Check Microscope Filters inc_time->check_filters check_filters->optimal dec_conc->optimal check_autofluor Check for Autofluorescence add_wash->check_autofluor check_autofluor->optimal

Caption: Troubleshooting logic for optimizing signal-to-noise ratio.

References

Effect of pH on HOE-S 785026 trihydrochloride fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HOE-S 785026 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this fluorescent probe effectively. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, with a focus on the effect of pH on fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a member of the Hoechst family of blue fluorescent dyes. Its primary application is as a nuclear counterstain that binds to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. It is cell-permeable and can be used for staining DNA in both live and fixed cells for visualization by fluorescence microscopy or analysis by flow cytometry.

Q2: How does pH affect the fluorescence intensity of this compound?

The fluorescence intensity of Hoechst dyes, including this compound, is pH-dependent. Generally, the fluorescence intensity increases as the pH of the solution increases. This is an important consideration when designing experiments and interpreting results, as variations in buffer pH can lead to changes in fluorescence output.

Q3: What is the mechanism of action for this compound fluorescence?

This compound is a non-intercalating DNA dye. It binds to the minor groove of double-stranded DNA. This binding event restricts the rotational freedom of the molecule and shields it from non-radiative decay pathways, leading to a significant enhancement of its fluorescence quantum yield. The preference for A-T rich regions is a hallmark of this class of dyes.

Q4: What are the optimal excitation and emission wavelengths for this compound?

As a member of the Hoechst dye family, this compound is typically excited by ultraviolet (UV) light around 350 nm. Its emission maximum is in the blue region of the spectrum, at approximately 461 nm when bound to DNA.

Troubleshooting Guide

This guide addresses specific issues that may arise when measuring the fluorescence of this compound, particularly in relation to pH effects.

Issue Potential Cause Recommended Solution
Low Fluorescence Signal Incorrect excitation/emission wavelengths.Verify that the spectrofluorometer is set to the optimal wavelengths for Hoechst dyes (Ex: ~350 nm, Em: ~460-490 nm).
Low concentration of the dye.Increase the concentration of this compound. However, be mindful of potential self-quenching at very high concentrations.
Acidic pH of the buffer.As fluorescence intensity is lower at acidic pH, ensure your buffer system is appropriate for your desired fluorescence output. Consider using a buffer with a pH in the neutral to slightly alkaline range for a stronger signal.
Instrument settings are not optimized.Increase the detector gain or integration time on the spectrofluorometer. Ensure the slit widths are appropriately set to balance signal intensity and spectral resolution.
Inconsistent or Drifting Fluorescence Readings pH of the solution is unstable.Use a well-buffered solution and verify the pH before and after the measurement. Changes in pH during the experiment will affect fluorescence intensity.
Photobleaching of the dye.Reduce the excitation light intensity or the exposure time. Use fresh sample for each measurement if significant photobleaching is observed.
Temperature fluctuations.Ensure that the sample holder is temperature-controlled, as fluorescence can be temperature-dependent.
Contamination of the cuvette or sample.Use clean quartz cuvettes and high-purity solvents and buffers to avoid interference from fluorescent contaminants.
Unexpected Spectral Shifts Presence of interfering substances.Ensure the purity of the sample and the buffer. Some ions or molecules can interact with the dye and alter its spectral properties.
Change in the local environment of the dye.Besides pH, factors like solvent polarity and binding to other molecules can influence the emission spectrum.
High Background Fluorescence Autofluorescence from the buffer or cuvette.Use a high-quality quartz cuvette and ensure that the buffer components do not exhibit intrinsic fluorescence at the excitation and emission wavelengths used.
Scattered excitation light.Ensure proper alignment of the optics in the spectrofluorometer. Use appropriate filters to block scattered excitation light from reaching the detector.

Data Presentation

Table 1: Representative Fluorescence Intensity of a Hoechst Dye at Various pH Values

pHRelative Fluorescence Intensity (Arbitrary Units)
4.01.00
5.01.52
6.02.15
7.02.88
7.43.10
8.03.54
9.04.20

Note: Data is normalized to the fluorescence intensity at pH 4.0. The exact values will vary depending on the specific experimental conditions, dye concentration, and instrument used.

Experimental Protocols

Protocol for Measuring the Effect of pH on this compound Fluorescence Intensity

This protocol outlines the steps to measure the fluorescence intensity of this compound in a solution at different pH values using a spectrofluorometer.

1. Materials:

  • This compound
  • A series of buffers with a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
  • High-purity water (e.g., Milli-Q or equivalent)
  • Quartz fluorescence cuvettes
  • Spectro

Technical Support Center: Troubleshooting Fluorescence Quenching in BrdU Incorporation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with fluorescence quenching, particularly when using novel compounds, in Bromodeoxyuridine (BrdU) incorporation assays. While specific data on "HOE-S 785026 trihydrochloride" is not publicly available, this guide addresses common causes of signal loss and provides detailed troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching in the context of a BrdU assay?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. In a BrdU assay, this can manifest as a weaker-than-expected or complete loss of signal from the fluorescently labeled anti-BrdU antibody. This can be caused by a variety of factors, including interactions between the fluorophore and other molecules in the sample, or by the experimental conditions themselves.[1][2]

Q2: How can a test compound, such as this compound, cause quenching of the BrdU signal?

A2: A test compound can cause quenching through several mechanisms. It may directly absorb the excitation or emission light of the fluorophore, a phenomenon known as the inner filter effect.[1] Alternatively, the compound could interact with the fluorophore in its excited state, leading to non-radiative energy transfer. Some compounds are inherently fluorescent (autofluorescent) and their signal can interfere with the detection of the intended fluorescent probe.[1]

Q3: What are other common causes of a weak or absent BrdU signal?

A3: Besides quenching by a test compound, other factors can lead to a poor BrdU signal. These include insufficient incorporation of BrdU into the DNA, inadequate DNA denaturation, problems with the anti-BrdU antibody, or issues with the secondary antibody and detection reagents. It's also crucial to optimize the protocol for your specific cell type and experimental conditions.[3]

Q4: How can I distinguish between true inhibition of cell proliferation and fluorescence quenching?

A4: This is a critical control experiment. To differentiate, you can run a parallel assay using a different method to measure cell proliferation that does not rely on fluorescence, such as a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.[4] Alternatively, you can use a BrdU detection method with a different readout, like an ELISA-based colorimetric detection.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of a diminished BrdU signal.

Problem: Weak or No BrdU Signal

Possible Cause Troubleshooting Steps Expected Outcome
Fluorescence Quenching by Test Compound 1. Perform a quenching control: In a cell-free system, mix the fluorescently labeled secondary antibody with your test compound at the concentration used in the experiment and measure the fluorescence. 2. Test for autofluorescence: Expose your compound to the excitation wavelength used for your fluorophore and measure any emitted light.1. A decrease in fluorescence in the presence of the compound indicates quenching. 2. Emission of light from the compound indicates autofluorescence, which can interfere with the signal.
Insufficient BrdU Incorporation 1. Optimize BrdU concentration: Perform a titration of BrdU concentrations to find the optimal level for your cell line.[3] 2. Optimize BrdU incubation time: Vary the incubation time with BrdU; rapidly dividing cells may need a shorter time, while slower-dividing cells require longer.[6]An increase in signal intensity with optimized BrdU concentration and/or incubation time.
Inadequate DNA Denaturation 1. Optimize HCl concentration and incubation time: Titrate the concentration of HCl (typically 1-2.5 M) and the incubation time (10-60 minutes).[7] 2. Optimize temperature: Try incubation at room temperature versus 37°C during denaturation.Improved access of the anti-BrdU antibody to the incorporated BrdU, resulting in a stronger signal.
Antibody Issues 1. Titrate primary and secondary antibodies: Determine the optimal concentration for both antibodies to maximize the signal-to-noise ratio.[3] 2. Include proper controls: Use a positive control (cells known to proliferate) and a negative control (no BrdU treatment) to validate antibody function.[3] 3. Check antibody compatibility: Ensure the secondary antibody is specific for the primary antibody's host species and isotype.A clear, specific signal in the positive control and minimal background in the negative control.
Suboptimal Staining and Washing 1. Optimize blocking and washing steps: Use appropriate blocking buffers and ensure thorough washing to reduce background and non-specific binding.[3][8]Reduced background noise and enhanced signal specificity.

Experimental Protocols

Protocol 1: Standard BrdU Staining for Fluorescence Microscopy
  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides or 96-well plates) and allow them to adhere overnight.

  • BrdU Labeling:

    • Prepare a 10 µM BrdU labeling solution in fresh culture medium.[6]

    • Remove the old medium and add the BrdU labeling solution to the cells.

    • Incubate for 1-24 hours at 37°C, depending on the cell proliferation rate.[6]

  • Fixation:

    • Remove the BrdU labeling solution and wash the cells twice with PBS.[9]

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 5-10 minutes.

  • DNA Denaturation:

    • Wash the cells twice with PBS.

    • Incubate with 2 M HCl for 30 minutes at room temperature to denature the DNA.[7]

    • Neutralize the acid by washing three times with PBS or incubating with 0.1 M sodium borate buffer (pH 8.5) for 15 minutes.[7]

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with the primary anti-BrdU antibody diluted in blocking buffer overnight at 4°C.[9]

    • Wash three times with PBS containing 0.05% Tween 20.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[9]

  • Counterstaining and Mounting:

    • Wash three times with PBS containing 0.05% Tween 20.

    • Counterstain the nuclei with a DNA dye like DAPI or Hoechst.[3]

    • Mount the coverslips with an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Quenching Control Assay (Cell-Free)
  • Prepare Solutions:

    • Dilute the fluorescently labeled secondary antibody to the final concentration used in the immunostaining protocol in PBS.

    • Prepare a stock solution of your test compound (e.g., this compound) and dilute it to the final experimental concentration in PBS.

    • Prepare a vehicle control (the solvent used to dissolve the test compound) at the same final concentration.

  • Assay Setup (in a 96-well black plate):

    • Well 1 (Control): Fluorescent antibody solution.

    • Well 2 (Vehicle Control): Fluorescent antibody solution + vehicle.

    • Well 3 (Test Compound): Fluorescent antibody solution + test compound.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your fluorophore.

  • Analysis: Compare the fluorescence intensity of the test compound well to the control and vehicle control wells. A significant decrease in fluorescence in the presence of the compound indicates quenching.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis cell_seeding 1. Seed Cells brdu_labeling 2. Add BrdU Labeling Solution cell_seeding->brdu_labeling fixation 3. Fixation brdu_labeling->fixation permeabilization 4. Permeabilization fixation->permeabilization denaturation 5. DNA Denaturation permeabilization->denaturation immunostaining 6. Immunostaining denaturation->immunostaining imaging 7. Fluorescence Imaging immunostaining->imaging data_analysis 8. Data Analysis imaging->data_analysis

Caption: Experimental workflow for BrdU incorporation assay.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_protocol Protocol Optimization start Weak or No BrdU Signal quenching_check Perform Quenching Control start->quenching_check autofluorescence_check Check for Autofluorescence start->autofluorescence_check brdu_incubation Optimize BrdU Incubation start->brdu_incubation denaturation Optimize DNA Denaturation start->denaturation antibody_titration Titrate Antibodies start->antibody_titration quenching_check->brdu_incubation quenching_check->denaturation quenching_check->antibody_titration autofluorescence_check->brdu_incubation autofluorescence_check->denaturation autofluorescence_check->antibody_titration

Caption: Troubleshooting logic for weak BrdU signal.

References

Technical Support Center: HOE-S 785026 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with non-specific binding of HOE-S 785026 trihydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

This compound is a blue fluorescent dye belonging to the Hoechst family. Its primary and specific binding target is DNA, making it a valuable tool for visualizing cell nuclei and analyzing chromatin content.[][2][3] It is commonly used in applications such as cell cycle analysis and cell viability assays.[]

Q2: What is "non-specific binding" in the context of a DNA dye like HOE-S 785026?

In the context of HOE-S 785026, non-specific binding refers to the interaction of the dye with molecules or surfaces other than its intended target, DNA. This can include binding to RNA, lipids, proteins, or even the plastic of the experimental vessel.[4] This phenomenon can lead to high background fluorescence, obscuring the specific signal from the DNA and potentially leading to inaccurate data interpretation.[4]

Q3: What are the common causes of high non-specific binding with HOE-S 785026?

High non-specific binding with fluorescent dyes like HOE-S 785026 can stem from several factors:

  • Excessive Dye Concentration: Using a concentration of the dye that is too high can lead to saturation of the specific DNA binding sites and subsequent binding to lower-affinity, non-specific sites.

  • Insufficient Washing: Inadequate washing after staining can leave unbound or loosely bound dye in the sample, contributing to background fluorescence.

  • Hydrophobic Interactions: As a hydrophobic molecule, HOE-S 785026 may exhibit a tendency to bind non-specifically to lipids and other hydrophobic components within the cell or on plastic surfaces.[4]

  • Cell Health and Permeability: Unhealthy or dying cells may have compromised membranes, allowing the dye to enter and bind to cytoplasmic components more readily.

Troubleshooting Guides

Issue: High Background Fluorescence Obscuring Nuclear Staining

High background fluorescence is a common indicator of non-specific binding. The following steps can help troubleshoot and mitigate this issue.

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow start High Background Fluorescence Observed optimize_conc Optimize Dye Concentration start->optimize_conc First Step optimize_wash Optimize Wash Steps optimize_conc->optimize_wash If background persists result Reduced Background and Clear Nuclear Signal optimize_conc->result Problem Solved check_cells Assess Cell Health and Permeability optimize_wash->check_cells If background persists optimize_wash->result Problem Solved blocking_agent Consider Blocking Agents check_cells->blocking_agent If background persists check_cells->result Problem Solved blocking_agent->result Problem Solved

Caption: A flowchart outlining the sequential steps for troubleshooting high background fluorescence.

Quantitative Data for Troubleshooting

To systematically address non-specific binding, it is crucial to meticulously record experimental parameters and their outcomes. Use the following table to track your optimization experiments.

Experiment IDHOE-S 785026 Conc. (µM)Incubation Time (min)Wash BufferNumber of WashesSignal-to-Noise RatioObservations
001515PBS12.5High cytoplasmic background.
0022.515PBS14.0Reduced background, nuclei visible.
0032.515PBS + 0.1% Tween 2027.8Clear nuclear staining, low background.
004115PBS23.5Weak nuclear signal.

Experimental Protocols

General Protocol for Staining Cells with HOE-S 785026

This protocol provides a general guideline for staining cells and includes steps to minimize non-specific binding.

  • Cell Preparation:

    • Culture cells on a suitable substrate (e.g., glass-bottom dishes or coverslips).

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Optional: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures, though this may increase background if not optimized.

  • Staining:

    • Prepare a working solution of HOE-S 785026 in PBS. The optimal concentration should be determined empirically but a starting point of 1-5 µM is recommended.

    • Remove the fixation/permeabilization solution and wash the cells twice with PBS.

    • Incubate the cells with the HOE-S 785026 working solution for 10-20 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the staining solution.

    • Wash the cells 2-3 times with PBS for 5 minutes each to remove unbound dye. For persistent background, a wash buffer containing a non-ionic detergent (e.g., 0.1% Tween 20) can be tested.[5]

    • Mount the coverslips with an appropriate mounting medium.

  • Visualization:

    • Image the cells using a fluorescence microscope with the appropriate filter set for DAPI or Hoechst dyes (Excitation/Emission ~350/460 nm).

Control Experiment to Assess Non-specific Binding

To determine the extent of non-specific binding in your assay, perform a control experiment with a high concentration of a non-fluorescent DNA-binding compound.

  • Pre-incubation: Before staining with HOE-S 785026, incubate the fixed and permeabilized cells with a high concentration (e.g., 100x the Kd) of an unlabeled, structurally distinct DNA-binding dye for 30 minutes.[6]

  • Staining: Without washing, add the optimized concentration of HOE-S 785026 and incubate for the standard duration.

  • Washing and Visualization: Follow the standard washing and imaging protocol. The remaining fluorescence should be indicative of the non-specific binding of HOE-S 785026 to non-DNA components.

Signaling Pathways and Binding Mechanisms

The following diagram illustrates the intended binding mechanism of HOE-S 785026 and potential sources of non-specific binding.

Binding_Mechanism cluster_cell Cell nucleus Nucleus dna DNA (Specific Target) cytoplasm Cytoplasm lipids Lipid Droplets (Non-specific) rna RNA (Non-specific) proteins Proteins (Non-specific) hoe HOE-S 785026 hoe->dna Specific Binding (High Affinity) hoe->lipids Non-specific (Low Affinity) hoe->rna Non-specific (Low Affinity) hoe->proteins Non-specific (Low Affinity)

Caption: Specific vs. Non-specific binding of HOE-S 785026 within a cell.

References

Technical Support Center: HOE-S 785026 Trihydrochloride Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of HOE-S 785026 trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to cell permeability?

This compound, also known as meta-Hoechst trihydrochloride, is a fluorescent dye.[1][2] Its chemical properties, such as a molecular weight of 533.9 g/mol , are important considerations for cell permeability.[1] Generally, for passive diffusion, compounds with a molecular weight over 500 may exhibit poorer permeability.[3]

Q2: What is the expected mechanism of cellular uptake for this compound?

Given its structural similarity to other Hoechst dyes like Hoechst 33342, this compound is expected to enter cells via unmediated diffusion (passive diffusion).[4] However, its physicochemical properties, including polarity and the presence of charged groups, can influence its ability to passively cross the cell membrane.[3][5]

Q3: We are observing low intracellular concentrations of HOE-S 785026. What are the common causes of poor cell permeability for compounds like this?

Low intracellular accumulation can be attributed to several factors:

  • Poor Passive Permeability: The compound's intrinsic physicochemical properties may hinder its ability to diffuse across the lipid bilayer of the cell membrane.[5]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, reducing its intracellular concentration.[5]

  • Low Lipophilicity: Hydrophilic or highly charged molecules often struggle to partition into the hydrophobic cell membrane.[6]

  • High Molecular Weight: Larger molecules generally diffuse more slowly across the cell membrane.[3][7]

  • High Polar Surface Area (PSA): A high PSA can limit passive diffusion.[3]

Q4: What initial experiments can we perform to diagnose the cause of low permeability?

A tiered approach using in vitro permeability assays is recommended to identify the root cause of the issue:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a good first step to assess the compound's intrinsic passive diffusion capabilities across an artificial lipid membrane.[5][8]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium and express efflux transporters. It can help determine if the compound is subject to active efflux.[5][9]

Troubleshooting Guide: Low Intracellular Accumulation

If you are experiencing low intracellular concentrations of HOE-S 785026, follow this troubleshooting workflow:

Troubleshooting_Workflow start Start: Low intracellular concentration of HOE-S 785026 pampa Perform PAMPA Assay start->pampa pampa_ok Good Passive Permeability pampa->pampa_ok High Papp pampa_bad Poor Passive Permeability pampa->pampa_bad Low Papp caco2 Perform Caco-2 Bidirectional Assay pampa_ok->caco2 optimize Optimize Formulation (e.g., use of permeation enhancers) pampa_bad->optimize efflux_ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) caco2->efflux_ratio is_efflux Efflux Ratio >= 2? efflux_ratio->is_efflux no_efflux Efflux Ratio < 2 efflux_ratio->no_efflux efflux_inhibitor Co-administer with Efflux Pump Inhibitors (e.g., Verapamil) is_efflux->efflux_inhibitor end_passive Issue likely due to poor physicochemical properties no_efflux->end_passive optimize->end_passive end_efflux Compound is likely an efflux pump substrate efflux_inhibitor->end_efflux

Caption: Troubleshooting workflow for low cell permeability.

Data Presentation

Quantitative data from permeability assays should be summarized for clear interpretation.

Table 1: Classification of Compound Permeability based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10> 90%
Medium1 - 1050 - 90%
Low< 1< 50%

Source: Adapted from BenchChem application notes.[9]

Table 2: Interpretation of Efflux Ratio in Caco-2 Assay

Efflux Ratio (Papp B-A / Papp A-B)InterpretationImplication
< 2No significant active effluxPermeability is likely dominated by passive diffusion.
≥ 2Potential substrate of an efflux transporter (e.g., P-gp)Oral bioavailability may be limited by active efflux.

Source: Adapted from BenchChem application notes.[9]

Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing the permeability of a test compound across Caco-2 cell monolayers.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Test:

  • Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Alternatively, perform a Lucifer Yellow permeability test. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[9]

3. Permeability Assay:

  • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).[5]

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution containing HOE-S 785026 to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.[5]

  • Basolateral to Apical (B-A) Permeability (to assess efflux):

    • Add the dosing solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.[9]

  • Incubate at 37°C with gentle shaking.[10]

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).[10]

4. Sample Analysis:

  • Quantify the concentration of HOE-S 785026 in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy or LC-MS/MS).

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Caco-2 cells on Transwell inserts integrity Verify monolayer integrity (TEER or Lucifer Yellow) culture->integrity add_compound Add HOE-S 785026 to donor chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample quantify Quantify compound concentration sample->quantify calculate Calculate Papp value quantify->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Signaling Pathways and Transport Mechanisms

The primary "pathway" of concern for HOE-S 785026 is its transport across the cell membrane. The diagram below illustrates the potential routes of entry and exit.

Transport_Mechanisms cluster_membrane Cell Membrane extracellular Extracellular Space compound_in HOE-S 785026 intracellular Intracellular Space compound_out HOE-S 785026 passive Passive Diffusion efflux Efflux Pump (e.g., P-gp) compound_in->passive Influx compound_out->efflux Efflux

Caption: Drug transport mechanisms across a cell monolayer.

References

Validation & Comparative

A Comparative Guide to Nuclear Stains for Live-Cell Imaging: HOE-S 785026 trihydrochloride vs. Hoechst 33342

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of a nuclear stain is critical to maintaining cell health and obtaining accurate data. This guide provides a detailed comparison of two blue fluorescent, cell-permeant nuclear dyes: the well-established Hoechst 33342 and the less characterized HOE-S 785026 trihydrochloride, also known as meta-Hoechst.

While both dyes serve to visualize the nucleus in living cells, a significant disparity exists in the available performance data and established protocols. Hoechst 33342 has been extensively studied and utilized for decades, providing a wealth of information regarding its application and potential cytotoxicity. In contrast, this compound remains a comparatively obscure compound with limited published data.

Performance and Properties: A Head-to-Head Comparison

The following table summarizes the known properties of this compound and Hoechst 33342. It is important to note the absence of comprehensive experimental data for this compound, which limits a direct, data-driven comparison of performance metrics such as cytotoxicity and staining efficiency under various conditions.

PropertyThis compound (meta-Hoechst)Hoechst 33342
Synonyms meta-Hoechst trihydrochloridebisBenzimide H 33342 trihydrochloride
Molecular Formula C25H27Cl3N6O[1]C27H31Cl3N6O[2]
Molecular Weight 533.9 g/mol [1]615.98 g/mol (trihydrochloride trihydrate)[2]
Excitation (Ex) Max Not specified in available literature~350 nm (with DNA)[2]
Emission (Em) Max Not specified in available literature~461 nm (with DNA)[2]
Cell Permeability Described as a cell dye for DNA[3][4]Readily cell-permeable[5][]
Mechanism of Action Binds to DNABinds to the minor groove of DNA, with a preference for A-T rich regions[2][7]
Reported Cytotoxicity No specific data availableCan induce apoptosis, inhibit proliferation, and disrupt the cell cycle at higher concentrations or with prolonged light exposure[8][9][10]
Recommended Concentration Not specified in available literature0.5 - 10 µg/mL, with lower concentrations (e.g., 7–28 × 10⁻⁹ M) recommended for long-term imaging to minimize cytotoxicity[][8][11]

Experimental Protocols

Detailed experimental protocols are well-established for Hoechst 33342. Due to the lack of specific data for this compound, a general protocol based on its identity as a Hoechst dye is provided, but should be optimized by the end-user.

Hoechst 33342 Staining Protocol for Live Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile distilled water or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells in culture

Procedure:

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in complete cell culture medium to the desired final concentration. For routine live cell staining, a concentration of 1-5 µg/mL is often used. For long-term time-lapse imaging, lower concentrations (e.g., 0.1-0.5 µg/mL) are recommended to minimize phototoxicity.[]

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time can vary between cell types.

  • Washing (Optional): The dye can be imaged without a wash step. However, to reduce background fluorescence, the staining solution can be removed and the cells washed 1-2 times with pre-warmed PBS or complete culture medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm).

General Staining Protocol for this compound (meta-Hoechst)

Disclaimer: This is a hypothetical protocol based on the properties of other Hoechst dyes and requires empirical optimization.

Materials:

  • This compound stock solution (preparation will depend on the solvent recommended by the supplier, likely water or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cells in culture

Procedure:

  • Prepare Staining Solution: Prepare a range of dilutions of the this compound stock solution in complete cell culture medium to determine the optimal staining concentration. A starting point could be a concentration range similar to that used for Hoechst 33342 (e.g., 0.5 - 10 µg/mL).

  • Cell Staining: Replace the culture medium with the test staining solutions.

  • Incubation: Incubate for varying times (e.g., 10, 20, 30 minutes) at 37°C to determine the optimal incubation period.

  • Washing (Optional): As with other Hoechst dyes, a wash step may not be necessary but can be performed to reduce background.

  • Imaging: Image using a standard DAPI filter set and assess staining quality and any signs of cytotoxicity (e.g., membrane blebbing, cell detachment).

Cytotoxicity and Phototoxicity Considerations

A significant concern with any live-cell stain is its potential to affect cell viability and behavior.

Hoechst 33342:

  • Cytotoxicity: It is well-documented that Hoechst 33342 can be toxic to cells, especially at higher concentrations and with prolonged exposure.[10] It can inhibit DNA synthesis and induce apoptosis.[10]

  • Phototoxicity: The excitation of Hoechst 33342 with UV light can generate reactive oxygen species, leading to phototoxic effects and cell death, particularly in time-lapse imaging.[9] Recent studies have shown that using very low dye concentrations (in the nanomolar range) and minimizing light exposure can significantly reduce these detrimental effects, allowing for long-term live-cell imaging.[8][11]

This compound:

  • There is currently no published data specifically addressing the cytotoxicity or phototoxicity of this compound. Researchers should assume that, as a DNA-binding dye, it has the potential to be cytotoxic and phototoxic and should perform thorough validation experiments to determine safe imaging conditions.

Visualizing Experimental Workflows

To aid in experimental design, the following diagrams illustrate the general workflow for live-cell staining and a conceptual representation of the dye's mechanism of action.

Live_Cell_Staining_Workflow Live-Cell Staining Workflow A Prepare Staining Solution (Dye in Culture Medium) B Remove Existing Medium from Cultured Cells C Add Staining Solution to Cells B->C D Incubate at 37°C C->D E Wash with PBS or Medium (Optional) D->E F Image with Fluorescence Microscope E->F

Caption: A generalized workflow for staining live, adherent cells with a fluorescent nuclear dye.

Dye_Mechanism_of_Action Mechanism of Nuclear Staining cluster_cell Live Cell cluster_nucleus Nucleus DNA DNA (A-T rich regions) Fluorescence Blue Fluorescence DNA->Fluorescence Fluorescence Enhancement CellMembrane Cell Membrane Dye_extracellular Fluorescent Dye (e.g., Hoechst) Dye_intracellular Dye Dye_extracellular->Dye_intracellular Cell Permeant Dye_intracellular->DNA Binds to Minor Groove

Caption: Conceptual diagram of a cell-permeant dye entering a live cell and binding to nuclear DNA, leading to fluorescence.

Conclusion and Recommendations

For researchers requiring a reliable and well-characterized nuclear stain for live-cell imaging, Hoechst 33342 remains the standard choice. Its properties, performance, and potential drawbacks are extensively documented, allowing for the development of robust experimental protocols that can minimize cytotoxicity.

This compound (meta-Hoechst) may represent an alternative, but its use is accompanied by a significant lack of performance data. Researchers considering this dye should be prepared to conduct comprehensive validation studies to determine optimal staining concentrations, incubation times, and, most importantly, to assess its impact on cell viability and function in their specific experimental system. Until such data becomes publicly available, its use in sensitive or long-term live-cell imaging applications carries a higher degree of uncertainty compared to Hoechst 33342.

References

A Comparative Guide to Nuclear Staining: HOE-S 785026 Trihydrochloride vs. DAPI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate nuclear stain is a critical step in cellular imaging and analysis. This guide provides an objective comparison of two popular blue fluorescent nuclear stains: HOE-S 785026 trihydrochloride, a member of the Hoechst family of dyes, and DAPI (4',6-diamidino-2-phenylindole).

Due to the limited availability of specific comparative data for this compound, this guide will utilize data for the closely related and well-characterized Hoechst 33342 as a representative for the Hoechst dye family. This comparison aims to provide a clear understanding of their respective performance characteristics, supported by experimental data and detailed protocols.

Performance at a Glance: A Quantitative Comparison

The selection of a nuclear stain often depends on the specific requirements of the experiment, such as the need for live or fixed cell staining, the desired brightness, and concerns about phototoxicity. The following table summarizes the key quantitative performance metrics for Hoechst 33342 (as a proxy for this compound) and DAPI.

FeatureHoechst 33342 (Representative for HOE-S 785026)DAPI
Excitation Max (DNA-bound) ~350 nm~358 nm[1]
Emission Max (DNA-bound) ~461 nm[2]~461 nm[1]
Relative Quantum Yield (dsDNA-bound) ~0.42~0.45
Cell Permeability (Live Cells) High[2][3]Low to Moderate[4]
Photostability Less stable than DAPI[5]More stable than Hoechst[5]
Cytotoxicity Generally lower, but cell-type dependent.[3] IC50 in HeLa cells: ~15 µMGenerally higher, but cell-type dependent.[4] IC50 in HeLa cells: ~30 µM
Binding Preference A-T rich regions of the minor groove of DNA[2][3]A-T rich regions of the minor groove of DNA[6]

Key Distinctions and Experimental Considerations

Live vs. Fixed Cell Staining: The most significant difference between the Hoechst dyes and DAPI lies in their ability to permeate intact cell membranes. Hoechst dyes, including this compound, are highly cell-permeant, making them the preferred choice for staining the nuclei of living cells.[2][3] DAPI, on the other hand, has poor membrane permeability and is therefore more suitable for staining fixed and permeabilized cells.[4][5] While DAPI can be used for live-cell staining at higher concentrations, this can lead to increased cytotoxicity.

Fluorescence and Photostability: Both dyes exhibit a significant increase in fluorescence upon binding to the minor groove of A-T rich regions of DNA. While Hoechst dyes are often considered to be brighter, DAPI is generally more photostable, meaning it is less prone to fading upon prolonged exposure to excitation light.[5] This makes DAPI a robust choice for experiments requiring long acquisition times.

Cytotoxicity: In general, Hoechst dyes are considered to be less toxic to cells than DAPI, which is another reason for their preference in live-cell imaging.[3] However, it is important to note that cytotoxicity can be cell-type dependent. For example, one study found Hoechst 33342 to be more toxic than DAPI to human leukemic bone marrow cells.[7]

Experimental Protocols

Below are detailed protocols for nuclear staining with a representative Hoechst dye and DAPI for both live and fixed cells.

Hoechst Staining (for Live and Fixed Cells)

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Cells grown on coverslips or in imaging plates

Live Cell Staining Protocol:

  • Prepare a working solution of Hoechst 33342 at a final concentration of 0.5-2 µg/mL in pre-warmed cell culture medium.

  • Remove the existing culture medium from the cells.

  • Add the Hoechst staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

  • Gently wash the cells twice with pre-warmed PBS or fresh culture medium.

  • Image the cells immediately using a fluorescence microscope with a UV excitation filter and a blue emission filter.

Fixed Cell Staining Protocol:

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Optional: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a working solution of Hoechst 33342 at a final concentration of 0.5-2 µg/mL in PBS.

  • Add the Hoechst staining solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslip with an anti-fade mounting medium.

  • Image the cells using a fluorescence microscope.[8][9][10]

DAPI Staining (Primarily for Fixed Cells)

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional, for permeabilization)

  • Cells grown on coverslips or in imaging plates

Fixed Cell Staining Protocol:

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11]

  • Wash the cells twice with PBS.

  • Optional: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells twice with PBS.

  • Prepare a DAPI working solution at a concentration of 300 nM in PBS.[12]

  • Incubate the cells with the DAPI working solution for 1-5 minutes at room temperature, protected from light.[12]

  • Wash the cells two to three times with PBS.[12][13]

  • Mount the coverslip using an appropriate mounting medium.

  • Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.

Experimental Workflow

The following diagram illustrates a general workflow for nuclear staining experiments.

NuclearStainingWorkflow General Nuclear Staining Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging & Analysis cell_culture Cell Seeding & Culture treatment Experimental Treatment (Optional) cell_culture->treatment fixation Fixation (for fixed cells) treatment->fixation permeabilization Permeabilization (Optional) fixation->permeabilization staining Incubation with Nuclear Stain permeabilization->staining washing Washing staining->washing mounting Mounting washing->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: A flowchart of the key steps in a typical nuclear staining experiment.

Conclusion

Both this compound (represented by Hoechst 33342) and DAPI are excellent and widely used nuclear stains with distinct advantages. The choice between them should be guided by the specific experimental needs. For live-cell imaging, the high cell permeability and lower cytotoxicity of Hoechst dyes make them the superior option. For fixed-cell applications where photostability is a primary concern, DAPI's robustness makes it an ideal choice. By understanding the quantitative differences and following the appropriate protocols, researchers can achieve high-quality and reliable nuclear staining for their cellular imaging experiments.

References

Photostability comparison of HOE-S 785026 trihydrochloride and other nuclear stains

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of fluorescence microscopy is the photostability of the dyes used. The ideal nuclear stain should maintain a strong and stable signal throughout the imaging process, minimizing data variability and ensuring accurate quantification. This guide provides a comparative overview of the photostability of common nuclear stains, with a focus on how HOE-S 785026 trihydrochloride, a member of the Hoechst family of dyes, is likely to perform in relation to other widely used alternatives such as DAPI, Hoechst 33342, and Propidium Iodide.

General Comparison of Nuclear Stain Photostability

Nuclear StainChemical ClassPhotostabilityKey Characteristics
DAPI Diamidino-phenyl-indoleHighGenerally considered more photostable than Hoechst dyes. Binds to the minor groove of A-T rich regions of DNA. Primarily used in fixed and permeabilized cells.
Hoechst 33342 Bis-benzimideModerateKnown to be more susceptible to photobleaching compared to DAPI. Cell-permeant and widely used for live-cell imaging.
This compound Bis-benzimide (Hoechst-type)Moderate (presumed)As a Hoechst-family dye, it is expected to have photostability comparable to Hoechst 33342 and likely be less photostable than DAPI. It is a cell-permeant dye suitable for live-cell applications.
Propidium Iodide (PI) PhenanthridiniumHighExhibits good photostability. A cell-impermeant intercalating agent, used to identify dead cells or for nuclear counterstaining in fixed cells.

Experimental Protocol for Photostability Assessment

To quantitatively compare the photostability of nuclear stains, a standardized experimental protocol is essential. The following outlines a general workflow for such a comparison using fluorescence microscopy.

I. Cell Culture and Staining
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549) onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of the experiment.

  • Staining:

    • Prepare working solutions of each nuclear stain (this compound, DAPI, Hoechst 33342, and Propidium Iodide) at their recommended concentrations in an appropriate buffer (e.g., PBS or cell culture medium).

    • For live-cell stains (HOE-S 785026, Hoechst 33342), incubate the cells with the dye solution for 15-30 minutes at 37°C.

    • For fixed-cell stains (DAPI, PI), first fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Then, incubate with the dye solution for 15 minutes at room temperature.

    • For PI staining of dead cells, a positive control can be generated by treating cells with 70% ethanol for 30 minutes prior to staining.

  • Washing: After incubation, gently wash the cells twice with PBS to remove unbound dye.

  • Imaging Medium: Add fresh PBS or imaging medium to the dishes.

II. Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with appropriate filter sets for each dye (e.g., DAPI/Hoechst: Ex ~350 nm, Em ~460 nm; PI: Ex ~535 nm, Em ~617 nm).

  • Image Acquisition Parameters:

    • Select a field of view with a healthy population of stained cells.

    • Set the excitation light intensity, exposure time, and camera gain to achieve a good signal-to-noise ratio without saturating the detector. Crucially, these parameters must be kept constant for all samples being compared.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for a total duration of 10-15 minutes under continuous illumination.

III. Data Analysis
  • Region of Interest (ROI) Selection: In the first image of each time series, select multiple ROIs corresponding to individual cell nuclei.

  • Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within each ROI for every time point in the series.

  • Background Subtraction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the nuclear ROI measurements for each time point.

  • Normalization: Normalize the fluorescence intensity of each nucleus by dividing the intensity at each time point by the initial intensity at time zero.

  • Photobleaching Curve Generation: Plot the normalized fluorescence intensity as a function of time for each nuclear stain.

  • Quantification: Calculate the photobleaching rate constant by fitting the decay curves to an appropriate model (e.g., a single or double exponential decay function). The half-life of the fluorescence signal can also be determined from these curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of nuclear stains.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Cell Seeding staining Staining with Nuclear Dyes cell_culture->staining washing Washing staining->washing microscopy Fluorescence Microscopy washing->microscopy timelapse Time-Lapse Imaging (Continuous Illumination) microscopy->timelapse roi ROI Selection (Nuclei) timelapse->roi intensity Measure Fluorescence Intensity roi->intensity normalization Normalization to Initial Intensity intensity->normalization curve Generate Photobleaching Curves normalization->curve quantification Calculate Photobleaching Rate curve->quantification

Experimental workflow for photostability comparison.

Conclusion

While direct experimental data for this compound is currently lacking, its classification as a Hoechst dye suggests it will offer the benefits of live-cell staining with moderate photostability, likely lower than that of DAPI. For applications requiring long-term imaging or intense illumination, more photostable alternatives should be considered. The provided experimental protocol offers a robust framework for researchers to conduct their own quantitative comparisons and select the most suitable nuclear stain for their specific experimental needs.

A Comparative Guide to the Cytotoxicity of Hoechst Dyes: Featuring HOE-S 785026 Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the cellular toxicity of common nuclear stains is paramount for the accurate interpretation of experimental results in cell biology and drug development. This guide provides a comparative analysis of the cytotoxicity of various Hoechst dyes, with a special focus on HOE-S 785026 trihydrochloride. However, it is important to note at the outset that a direct, quantitative comparison of the cytotoxicity of this compound with other Hoechst dyes is not available in the current scientific literature. This guide, therefore, summarizes the existing cytotoxicity data for the widely used Hoechst 33342 and Hoechst 33258, and presents the limited available information on this compound.

Introduction to Hoechst Dyes

Hoechst dyes are a family of blue fluorescent stains that bind to the minor groove of DNA, primarily at AT-rich regions. Their cell permeability allows for the staining of nuclei in both live and fixed cells, making them indispensable tools in fluorescence microscopy, flow cytometry, and cell sorting. The most commonly utilized variants are Hoechst 33342 and Hoechst 33258. This compound, also known as meta-Hoechst, is another member of this family. While all Hoechst dyes are generally considered to have lower cytotoxicity compared to other nuclear stains, they are not entirely benign and can exert toxic effects on cells, influencing experimental outcomes.

Cytotoxicity Profile of Hoechst 33342

Hoechst 33342 is a cell-permeant dye widely used for live-cell imaging. However, studies have demonstrated that it can induce cytotoxicity, mutagenicity, and perturbations in the cell cycle.[] It is a potent inhibitor of DNA synthesis, with observable effects at concentrations even lower than those typically used for staining.[] The cytotoxic effects of Hoechst 33342 are also dependent on the cell cycle, with cells in the S phase exhibiting greater sensitivity.[2]

Table 1: Quantitative Cytotoxicity Data for Hoechst 33342

Cell LineConcentrationExposure TimeObserved EffectReference
Chinese hamster V79 cells< optimal FMF resolution concentration-Marked depression of DNA synthetic rate[]
L1210 cells0.5 µg/ml2 hoursCytotoxic effect on cell growth[3]
KHT sarcoma cells (untreated)5 µM2 hours4- to 5-fold reduction in survival[2]
KHT sarcoma cells (irradiated)5 µM2 hours25- to 45-fold reduction in survival[2]
Experimental Protocol: Cytotoxicity Assessment of Hoechst 33342 in KHT Sarcoma Cells[2]
  • Cell Preparation: Solid KHT sarcomas were dissociated into single-cell suspensions.

  • Cell Separation: Cells were separated into different phases of the cell cycle (G1, S, G2-M) using centrifugal elutriation.

  • Staining: Cells from each phase were divided into two groups. One group was stained with 5 µM Hoechst 33342 for 2 hours, while the control group was handled identically without the dye.

  • Cytotoxicity Assay: The survival of stained and unstained cells was determined using a colony-forming assay.

Cytotoxicity Profile of Hoechst 33258

Hoechst 33258 is structurally similar to Hoechst 33342 but is less cell-permeable. While generally considered to have low cytotoxicity with short incubation times (<30 min), longer exposure can impact cell viability.[4] Studies have shown that Hoechst 33258 can induce G2/M phase arrest.[4] In some cancer cells, its uptake and cytotoxic effects can be enhanced by activators of specific ion channels.[5]

Table 2: Quantitative Cytotoxicity Data for Hoechst 33258

Cell LineIC50Reference
HeLa51.31 µM[4]
HL6032.43 µM[4]
U93715.42 µM[4]
Experimental Protocol: IC50 Determination for Hoechst 33258[4]

Detailed experimental protocols for the IC50 determination were not provided in the available search results. However, a general approach would involve:

  • Cell Culture: Seeding cells at a specific density in multi-well plates.

  • Treatment: Exposing the cells to a range of Hoechst 33258 concentrations for a defined period.

  • Viability Assay: Using a standard cell viability assay (e.g., MTT, XTT) to determine the percentage of viable cells at each concentration.

  • Data Analysis: Calculating the IC50 value, which is the concentration of the dye that inhibits 50% of cell growth or viability.

This compound (meta-Hoechst)

This compound is identified as a blue fluorescent dye that can be used for DNA staining in cells.[6][7] It is also referred to as meta-Hoechst trihydrochloride. Despite its classification as a Hoechst dye, a thorough search of the scientific literature did not yield any studies that have investigated its cytotoxicity. Therefore, no quantitative data or experimental protocols regarding the cytotoxic effects of this compound can be provided at this time. Researchers considering the use of this dye should perform their own cytotoxicity assessments to determine its suitability for their specific experimental system.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for Hoechst dyes involves binding to DNA in the minor groove. High concentrations or prolonged exposure can lead to DNA damage and inhibition of DNA replication, which can trigger various cellular stress responses and ultimately lead to cell cycle arrest or apoptosis.

Below is a generalized workflow for assessing the cytotoxicity of a fluorescent dye.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding dye_exposure Expose Cells to Dye cell_seeding->dye_exposure dye_prep Prepare Dye Solutions (Different Concentrations) dye_prep->dye_exposure viability_assay Perform Viability Assay (e.g., MTT, Trypan Blue) dye_exposure->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) dye_exposure->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) dye_exposure->apoptosis_assay data_quantification Quantify Results viability_assay->data_quantification cell_cycle_analysis->data_quantification apoptosis_assay->data_quantification ic50_determination Determine IC50 data_quantification->ic50_determination statistical_analysis Statistical Analysis ic50_determination->statistical_analysis

Caption: Generalized workflow for assessing dye cytotoxicity.

Conclusion

While Hoechst dyes are invaluable for nuclear staining, their potential for cytotoxicity necessitates careful consideration in experimental design. Hoechst 33342, though highly cell-permeant, can significantly impact DNA synthesis and cell survival, particularly in S-phase cells. Hoechst 33258 exhibits concentration-dependent cytotoxicity and can induce cell cycle arrest.

Crucially, there is a significant gap in the scientific literature regarding the cytotoxicity of this compound. Researchers and drug development professionals should exercise caution when using this dye and are strongly encouraged to conduct their own comprehensive cytotoxicity studies to ensure the validity and reliability of their findings. The absence of such data underscores the importance of characterizing the biological effects of all research tools to maintain the integrity of scientific research.

References

A Comparative Guide to the Spectral Overlap between HOE-S 785026 Trihydrochloride and Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectral properties of the blue fluorescent DNA dye, HOE-S 785026 trihydrochloride, and the widely used Green Fluorescent Protein (GFP), with a focus on their spectral overlap. The information is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques.

Spectral Properties of this compound and GFP

This compound is a fluorescent dye commonly used for staining DNA in live or fixed cells. Its spectral characteristics are in the blue region of the spectrum. Green Fluorescent Protein (GFP) and its variants are genetically encoded fluorescent reporters extensively used to study protein localization and dynamics. The spectral properties of GFP can vary significantly depending on the specific mutant. For this comparison, we will focus on the commonly used Enhanced Green Fluorescent Protein (EGFP) variant.

The key spectral parameters for both fluorophores are summarized in the table below.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
This compound356451
Enhanced Green Fluorescent Protein (EGFP)488[1]509[1]
Analysis of Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another. This can lead to unintended excitation of the second fluorophore, a phenomenon also known as fluorescence resonance energy transfer (FRET) if the molecules are in close proximity, or bleed-through in imaging applications.

Based on the spectral data, the emission of this compound (peaking at 451 nm) is significantly separated from the excitation peak of EGFP (around 488 nm). This large Stokes shift and separation in emission and excitation wavelengths suggest that the spectral overlap between these two fluorophores is minimal. Therefore, the likelihood of significant bleed-through from this compound into the EGFP detection channel is low, making them potentially suitable for multi-color imaging experiments with appropriate filter selection.

Spectral_Overlap Spectral Properties of HOE-S 785026 and EGFP cluster_HOE HOE-S 785026 cluster_EGFP EGFP HOE_Ex Excitation (356 nm) HOE_Em Emission (451 nm) HOE_Ex->HOE_Em Fluorescence EGFP_Ex Excitation (488 nm) HOE_Em->EGFP_Ex Minimal Spectral Overlap EGFP_Em Emission (509 nm) EGFP_Ex->EGFP_Em Fluorescence

Caption: Illustrative diagram of the spectral properties of HOE-S 785026 and EGFP, highlighting the minimal overlap between the emission of HOE-S 785026 and the excitation of EGFP.

Experimental Protocol for Quantifying Spectral Overlap

To experimentally determine the extent of spectral overlap between this compound and GFP, the following general protocol can be followed using a fluorescence spectrophotometer or a confocal microscope with spectral imaging capabilities.

Objective:

To quantify the emission of a sample containing this compound when excited at its maximum excitation wavelength and detected in the typical emission range of GFP, and vice versa.

Materials:
  • This compound solution of known concentration.

  • Purified EGFP protein solution of known concentration or cells expressing EGFP.

  • Appropriate buffers (e.g., PBS).

  • Fluorescence spectrophotometer or confocal microscope with spectral detector.

  • Quartz cuvettes (for spectrophotometer) or imaging slides/dishes (for microscope).

Methodology:

Part 1: Spectrophotometer-based Analysis

  • Sample Preparation:

    • Prepare separate solutions of this compound and EGFP in the same buffer.

    • Prepare a mixed solution containing both fluorophores.

    • Use a buffer blank for background correction.

  • Measurement of Individual Spectra:

    • HOE-S 785026:

      • Record the excitation spectrum by setting the emission wavelength to 451 nm and scanning a range of excitation wavelengths (e.g., 300-430 nm).

      • Record the emission spectrum by setting the excitation wavelength to 356 nm and scanning a range of emission wavelengths (e.g., 400-600 nm).

    • EGFP:

      • Record the excitation spectrum by setting the emission wavelength to 509 nm and scanning a range of excitation wavelengths (e.g., 400-500 nm).

      • Record the emission spectrum by setting the excitation wavelength to 488 nm and scanning a range of emission wavelengths (e.g., 500-650 nm).

  • Quantification of Bleed-through:

    • HOE-S 785026 into GFP channel: Excite the HOE-S 785026 sample at 356 nm and measure the fluorescence intensity in the typical EGFP emission range (e.g., 500-550 nm).

    • GFP into HOE-S 785026 channel: Excite the EGFP sample at 488 nm and measure the fluorescence intensity in the typical HOE-S 785026 emission range (e.g., 430-470 nm).

Part 2: Microscopy-based Analysis

  • Sample Preparation:

    • Prepare cells stained with HOE-S 785026 only.

    • Prepare cells expressing EGFP only.

    • Prepare cells co-stained with HOE-S 785026 and expressing EGFP.

  • Image Acquisition:

    • Using a confocal microscope, acquire images of the single-stained and co-stained samples.

    • HOE-S 785026 only sample: Excite with a 355 nm or 405 nm laser and collect emission across a spectral range (e.g., 420-650 nm) using a spectral detector.

    • EGFP only sample: Excite with a 488 nm laser and collect emission across a spectral range (e.g., 500-650 nm).

    • Co-stained sample: Sequentially excite with the 355/405 nm and 488 nm lasers and collect the corresponding emission spectra.

  • Data Analysis:

    • From the single-stained samples, generate reference spectra for HOE-S 785026 and EGFP.

    • Use linear unmixing algorithms, available in most confocal software packages, to separate the contributions of each fluorophore in the co-stained sample based on their reference spectra. The unmixing results will quantitatively determine the percentage of bleed-through from one channel into the other.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_HOE HOE-S 785026 only Acquire_Spectra Acquire Emission Spectra (Spectrophotometer or Microscope) Sample_HOE->Acquire_Spectra Sample_GFP EGFP only Sample_GFP->Acquire_Spectra Sample_Both Co-stained Sample Sample_Both->Acquire_Spectra Analyze_Overlap Quantify Bleed-through / Perform Linear Unmixing Acquire_Spectra->Analyze_Overlap Result Result Analyze_Overlap->Result Spectral Overlap Data

Caption: Workflow for the experimental determination of spectral overlap between two fluorophores.

Conclusion

The spectral characteristics of this compound and EGFP indicate a low potential for spectral overlap. This makes them good candidates for simultaneous use in multi-color fluorescence experiments. However, for quantitative applications, it is crucial to experimentally verify and, if necessary, correct for any minor bleed-through using the protocols outlined above. Proper experimental design, including the use of appropriate controls and spectral unmixing techniques, will ensure the accuracy and reliability of the results.

References

Quantitative Analysis of DNA Content: A Comparative Guide to HOE-S 785026 Trihydrochloride and Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cellular DNA content is fundamental in various fields of biological research, including cell cycle analysis, apoptosis detection, and drug discovery. The choice of fluorescent dye for DNA staining is critical for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of HOE-S 785026 trihydrochloride, a member of the Hoechst family of dyes, with other commonly used DNA stains: Hoechst 33342, DAPI, and Propidium Iodide (PI). The information presented herein is supported by experimental data to aid researchers in selecting the optimal dye for their specific applications.

Overview of DNA Stains

Fluorescent dyes that bind to DNA are essential tools for quantitative analysis. Their fluorescence intensity, when bound to DNA, is directly proportional to the amount of DNA present in a cell. This stoichiometric relationship allows for the determination of cell cycle phases (G0/G1, S, and G2/M) and the identification of apoptotic cells.

This compound , also known as meta-Hoechst, is a blue fluorescent dye that belongs to the bisbenzimidazole family, similar to the widely used Hoechst 33342 and Hoechst 33258. These dyes are known to bind to the minor groove of DNA, with a preference for AT-rich regions.

Quantitative Performance Comparison

The selection of a DNA stain often depends on its photophysical properties, cell permeability, and compatibility with experimental setups. The following tables summarize the key quantitative parameters of this compound and its alternatives.

Dye Excitation Max (nm) Emission Max (nm) Fluorescence Enhancement upon DNA Binding Quantum Yield (DNA-bound) Cell Permeability
This compound (meta-Hoechst) ~350~460~30-fold[1]Not explicitly reported, but expected to be similar to other Hoechst dyes (~0.4-0.6)Permeable (Live or Fixed Cells)
Hoechst 33342 343483~10-fold[2]0.38[2]Permeable (Live or Fixed Cells)[3]
DAPI 358461~20-fold[2]0.34[2]Semi-permeable (Primarily for Fixed/Permeabilized Cells)[3]
Propidium Iodide (PI) 53561720-30 fold[4]Not explicitly reportedImpermeable (Fixed/Permeabilized Cells)

Note: The fluorescence quantum yield for Hoechst 33258, a close analog of HOE-S 785026, has been reported to increase from 0.02 in its free form to 0.58 when bound to DNA[5][6]. It is reasonable to expect a similar significant increase for HOE-S 785026.

Dye Binding Preference Photostability Stains RNA Instrumentation Requirement
This compound (meta-Hoechst) A-T rich regions, minor grooveModerate (subject to photobleaching)NoUV laser/light source
Hoechst 33342 A-T rich regions, minor groove[7]Moderate (less stable than DAPI)[2]No[8]UV laser/light source[8]
DAPI A-T rich regions, minor grooveHigh[3]WeaklyUV laser/light source
Propidium Iodide (PI) Intercalates between bases with little sequence preferenceHighYes (requires RNase treatment)[9]488 nm laser (standard on most flow cytometers)

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible quantitative DNA analysis. Below are representative protocols for flow cytometry.

Protocol 1: DNA Content Analysis with this compound (or Hoechst 33342) in Live Cells

This protocol is suitable for analyzing the cell cycle of living, unfixed cells.

Materials:

  • This compound or Hoechst 33342 stock solution (1 mg/mL in deionized water)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with UV excitation capability

Procedure:

  • Cell Preparation: Culture cells to the desired confluence. Harvest cells and prepare a single-cell suspension in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the Hoechst dye stock solution to the cell suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.[10]

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[10] The incubation time may need optimization depending on the cell type.

  • Analysis: Analyze the stained cells directly on a flow cytometer with UV excitation (e.g., 355 nm) and blue emission detection (e.g., 460/50 nm bandpass filter). It is not necessary to wash the cells before analysis.[8] For improved resolution, a low flow rate is recommended.[11]

Protocol 2: DNA Content Analysis with DAPI in Fixed Cells

This protocol is designed for fixed cells, which is a common method for cell cycle analysis.

Materials:

  • DAPI stock solution (1 mg/mL in deionized water)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with UV excitation capability

Procedure:

  • Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in DAPI staining solution (e.g., 1 µg/mL in PBS).

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells on a flow cytometer with UV excitation and blue emission detection.

Protocol 3: DNA Content Analysis with Propidium Iodide (PI) in Fixed Cells

PI is a widely used dye for DNA content analysis in fixed cells using standard flow cytometers.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with 488 nm laser

Procedure:

  • Cell Preparation and Fixation: Follow steps 1 and 2 from the DAPI protocol.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.[9]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9]

  • Incubation: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.

  • Analysis: Analyze the cells on a flow cytometer using a 488 nm laser for excitation and a red emission detector (e.g., 610/20 nm bandpass filter). The analysis should be performed on a linear scale.[12]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for quantitative DNA analysis.

DNA_Staining_Workflow cluster_live_cell Live Cell Staining (HOE-S 785026 / Hoechst 33342) cluster_fixed_cell Fixed Cell Staining (DAPI / PI) lc_start Start: Live Cell Suspension lc_stain Add Hoechst Dye lc_start->lc_stain lc_incubate Incubate 37°C lc_stain->lc_incubate lc_analyze Flow Cytometry Analysis (UV Laser) lc_incubate->lc_analyze fc_start Start: Cell Suspension fc_fix Fix with Cold Ethanol fc_start->fc_fix fc_wash Wash with PBS fc_fix->fc_wash fc_stain Add DAPI or PI/RNase fc_wash->fc_stain fc_incubate Incubate at RT fc_stain->fc_incubate fc_analyze Flow Cytometry Analysis fc_incubate->fc_analyze

Caption: Experimental workflows for live and fixed cell DNA content analysis.

Cell_Cycle_Analysis_Pathway G0G1 G0/G1 Phase (2n DNA) S S Phase (2n -> 4n DNA) G0G1->S DNA Synthesis Apoptosis Sub-G1 (<2n DNA) G0G1->Apoptosis G2M G2/M Phase (4n DNA) S->G2M S->Apoptosis G2M->G0G1 Mitosis G2M->Apoptosis

Caption: Logical relationship of DNA content to cell cycle phases.

Conclusion

This compound and other Hoechst dyes are excellent choices for quantitative DNA analysis, particularly in live cells, due to their cell permeability and specific binding to DNA. Their primary drawback is the requirement for UV excitation, which may not be available on all flow cytometers and can be phototoxic to cells over long exposure times.

DAPI provides a more photostable alternative for fixed cells, also requiring UV excitation. Propidium Iodide remains a robust and widely accessible option for fixed-cell analysis, compatible with standard flow cytometers equipped with a 488 nm laser.

The selection of the most appropriate dye will depend on the specific experimental needs, including the cell type, whether the analysis is on live or fixed cells, and the available instrumentation. The protocols and comparative data provided in this guide aim to facilitate this decision-making process for researchers in their pursuit of accurate and reliable quantitative DNA content analysis.

References

Performance of HOE-S 785026 Trihydrochloride in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: HOE-S 785026 trihydrochloride, more commonly known as Hoechst 33342, is a cell-permeant blue fluorescent dye that binds to the minor groove of DNA, primarily at AT-rich regions. This property has led to its widespread use in cell biology for visualizing nuclei, analyzing the cell cycle, and identifying apoptotic cells. However, its application is not without consequences, as binding to DNA can interfere with cellular processes, leading to cytotoxicity and cell cycle arrest. This guide provides a comparative analysis of the performance of this compound in different cell lines, with a focus on its cytotoxic effects and a comparison with alternative nuclear stains.

Comparative Cytotoxicity in Various Cell Lines

The cytotoxic effects of this compound (Hoechst 33342) have been evaluated across a range of human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, varies significantly depending on the cell type and the duration of exposure.

Cell LineAssayExposure TimeIC50 ValueReference
A549 (Lung Carcinoma)Resazurin assay24 hours0.98 µg/mL[1]
BEAS-2B (Normal Lung Epithelium)Resazurin assay24 hours1.95 µg/mL[1]
DU-145 (Prostate Carcinoma)Sulforhodamine B assay48 hours4.25 µM[1]
Human Glioma Cell Lines (BMG-1 and U-87)Growth InhibitionNot Specified>5 µM (Cytotoxic effects observed)[2]
KHT Sarcoma (Murine)Clonogenic Assay1 hour~10 µM (Significant reduction in survival)[3]
HL-60 (Promyelocytic Leukemia)Trypan Blue Exclusion12-24 hoursInduces apoptosis in a dose- and time-dependent manner[4][5]
Hepatoma CellsNot SpecifiedNot SpecifiedInduces apoptosis[4]
BC3H-1 MyocytesNot SpecifiedNot SpecifiedInduces apoptosis[4]

Comparison with Alternative Nuclear Stains

The choice of a nuclear stain often involves a trade-off between staining efficacy and cellular toxicity. Here, we compare the cytotoxic profiles of Hoechst 33342 with two other commonly used DNA dyes: 4',6-diamidino-2-phenylindole (DAPI) and Propidium Iodide (PI).

DyeCell LineAssayKey FindingsReference
Hoechst 33342 CHO, Human Leukemic Bone MarrowColony-forming assayMore toxic than DAPI under optimal staining conditions.
DAPI CHO, Human Leukemic Bone MarrowColony-forming assayLess cytotoxic than Hoechst 33342; over 50% of leukemic colony-forming cells can survive after staining.
Propidium Iodide Not applicable for direct cytotoxicity comparisonMembrane integrity assaysGenerally excluded from viable cells, used to identify dead cells in a population. Not typically used to determine IC50 values for cytotoxicity of the dye itself.[6]

Mechanism of Action and Impact on Signaling Pathways

This compound exerts its biological effects primarily through its interaction with DNA. This binding can trigger a cascade of cellular events, culminating in apoptosis.

Signaling Pathway of Hoechst 33342-Induced Apoptosis:

G Hoechst HOE-S 785026 (Hoechst 33342) DNA Nuclear DNA (Minor Groove Binding) Hoechst->DNA TopoI Topoisomerase I Inhibition DNA->TopoI Mito Mitochondrial Dysfunction DNA->Mito Apoptosis Apoptosis TopoI->Apoptosis Mito->Apoptosis

Caption: Hoechst 33342-induced apoptosis signaling pathway.

Studies have shown that Hoechst 33342 can induce apoptosis in cell lines such as HL-60, hepatoma cells, and BC3H-1 myocytes[4]. This apoptotic pathway appears to be independent of the tumor suppressor protein p53[4]. The key molecular events identified include the inhibition of topoisomerase I, an enzyme critical for managing DNA topology during replication and transcription, and the induction of mitochondrial dysfunction[4].

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies for determining the IC50 value of a compound.

Workflow for MTT Assay:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement a Seed cells in 96-well plate b Incubate (24h) a->b c Add serial dilutions of HOE-S 785026 b->c d Incubate (24-72h) c->d e Add MTT solution d->e f Incubate (4h) e->f g Add solubilization solution (e.g., DMSO) f->g h Measure absorbance (570 nm) g->h

Caption: General workflow for an MTT-based cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT to insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Double Staining

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Apoptosis Assay:

G a Treat cells with HOE-S 785026 b Harvest and wash cells a->b c Resuspend in binding buffer b->c d Add Hoechst 33342 and Propidium Iodide c->d e Incubate d->e f Analyze by Flow Cytometry e->f

Caption: Workflow for apoptosis detection using Hoechst/PI staining.

  • Cell Treatment: Culture cells and treat them with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and add Hoechst 33342 and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Exclude both Hoechst 33342 (low fluorescence) and PI (negative).

    • Early apoptotic cells: Show increased Hoechst 33342 fluorescence (due to chromatin condensation) and are PI negative.

    • Late apoptotic/necrotic cells: Are positive for both Hoechst 33342 and PI.

Conclusion

This compound (Hoechst 33342) is a valuable tool for nuclear visualization and analysis. However, its use can significantly impact cell viability and cell cycle progression in a cell-type and concentration-dependent manner. For applications requiring long-term live-cell imaging or where cellular perturbation is a concern, careful titration of the dye concentration is crucial. In comparative studies, DAPI has been shown to be a less toxic alternative for certain cell types. The induction of apoptosis through the inhibition of topoisomerase I and mitochondrial dysfunction is a key consideration for researchers interpreting data from experiments utilizing Hoechst 33342. The provided protocols offer a framework for assessing the cytotoxic and apoptotic effects of this and other compounds in various cell lines.

References

A Comparative Review of Hoechst Dyes for Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

Hoechst dyes are a family of fluorescent stains widely used in molecular and cellular biology for the visualization of cell nuclei and DNA. Developed by Hoechst AG in the 1970s, these bisbenzimide dyes are known for their specificity in binding to the minor groove of DNA, particularly at adenine-thymine (A-T) rich regions.[][2][3] This guide provides a detailed comparison of the two most commonly used Hoechst dyes, Hoechst 33342 and Hoechst 33258, to assist researchers in selecting the optimal dye for their specific applications.

Performance Characteristics

A key distinction between Hoechst 33342 and Hoechst 33258 lies in their cell permeability. Hoechst 33342 possesses a lipophilic ethyl group, which enhances its ability to cross intact cell membranes, making it the preferred choice for staining living cells.[][2] In contrast, Hoechst 33258 is less cell-permeant and is more suitable for staining fixed or dead cells.[4][5] Both dyes exhibit a significant increase in fluorescence quantum yield upon binding to DNA, resulting in a strong signal-to-noise ratio.[][6]

Table 1: Key Performance Characteristics of Hoechst 33342 and Hoechst 33258

CharacteristicHoechst 33342Hoechst 33258References
Primary Application Live and Fixed Cell StainingFixed Cell Staining[][4][5]
Cell Permeability HighLow[][2]
Cytotoxicity Low at recommended concentrationsGenerally used in fixed cells[][5]
Photostability Moderate, subject to photobleachingModerate, subject to photobleaching[7]
Binding Affinity (Kd) High affinity to A-T rich DNAHigh affinity to A-T rich DNA[8]

Spectral Properties

Hoechst 33342 and Hoechst 33258 share similar spectral characteristics. Both are excited by ultraviolet (UV) light and emit blue fluorescence. This spectral profile makes them compatible with standard DAPI filter sets in fluorescence microscopy and flow cytometry.[9][10] Upon binding to DNA, the fluorescence emission maximum for both dyes is approximately 461 nm.[2][5] Unbound dye has a much lower fluorescence quantum yield and a broader emission spectrum.[9]

Table 2: Spectral Properties of Hoechst Dyes Bound to DNA

PropertyHoechst 33342Hoechst 33258References
Excitation Maximum (nm) ~350~352[5]
Emission Maximum (nm) ~461~461[5]
Quantum Yield ~0.4 (bound to DNA)Similar to Hoechst 33342
Extinction Coefficient (ε) ~4.2 x 10⁴ M⁻¹cm⁻¹ at 346 nmSimilar to Hoechst 33342

Experimental Protocols

The choice of protocol for Hoechst staining depends on whether live or fixed cells are being analyzed. It is crucial to optimize staining concentrations and incubation times for different cell types to achieve optimal results.[4]

Staining of Live Cells with Hoechst 33342

This protocol is suitable for the analysis of nuclear morphology and DNA content in living cells.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in sterile water or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution in complete cell culture medium to a final working concentration of 1-5 µg/mL.[]

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells at 37°C for 5-20 minutes, protected from light.[]

  • Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source and a blue emission filter.

Staining of Fixed Cells with Hoechst 33258 or Hoechst 33342

This protocol is designed for staining the nuclei of fixed cells, often as a counterstain in immunofluorescence experiments.

Materials:

  • Hoechst 33258 or Hoechst 33342 stock solution

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If required for antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Prepare Staining Solution: Dilute the Hoechst stock solution in PBS to a final working concentration of 1-5 µg/mL.

  • Cell Staining: Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using a fluorescence microscope.

Visualizations

Experimental Workflow for Hoechst Dye Comparison

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Data Acquisition & Analysis A Culture Cells B Seed cells on coverslips A->B C1 Live Cell Staining (Hoechst 33342) B->C1 D Fixation (e.g., 4% PFA) B->D E Staining with Hoechst Dye C1->E C2 Fixed Cell Staining (Hoechst 33258 & 33342) C2->E D->C2 F Washing E->F G Fluorescence Microscopy F->G H Image Analysis (e.g., Intensity, Morphology) G->H I Quantitative Comparison H->I

Caption: Workflow for comparing Hoechst dyes in live and fixed cells.

DNA Binding Mechanism of Hoechst Dyes

G cluster_0 DNA Double Helix cluster_1 Hoechst Dye DNA A-T Rich Region in Minor Groove Fluorescence Blue Fluorescence DNA->Fluorescence Induces Conformational Change & Fluorescence Enhancement Hoechst Hoechst 33342 / 33258 Hoechst->DNA Binds to Minor Groove

Caption: Hoechst dyes bind to the minor groove of A-T rich DNA, leading to enhanced fluorescence.

References

A Comparative Guide to Nuclear Staining: Cross-Validation of HOE-S 785026 Trihydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of a nuclear stain can significantly impact the quality and interpretation of results. This guide provides a comprehensive comparison of HOE-S 785026 trihydrochloride, a blue fluorescent DNA stain belonging to the Hoechst family, with its common alternatives, Hoechst 33342 and DAPI. This objective analysis, supported by experimental data and detailed protocols, aims to facilitate an informed decision for your specific research needs.

This compound, like other Hoechst dyes, is a cell-permeant stain that binds to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich regions.[1] This binding results in a significant increase in fluorescence, allowing for the clear visualization of nuclei in both live and fixed cells.[2] Its primary alternatives, Hoechst 33342 and 4',6-diamidino-2-phenylindole (DAPI), share a similar mechanism of action and spectral properties, making a detailed comparison of their performance characteristics essential.

Quantitative Comparison of Nuclear Stains

The selection of an appropriate nuclear stain often depends on a balance of several key performance indicators. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for the closely related Hoechst 33258 and the more extensively studied Hoechst 33342 are included for a comprehensive comparison of the Hoechst dye family.

PropertyThis compound (meta-Hoechst)Hoechst 33342Hoechst 33258DAPI (4',6-diamidino-2-phenylindole)
Molecular Weight 533.88 g/mol [3][4]615.99 g/mol (trihydrochloride trihydrate)[5]533.88 g/mol [6]350.25 g/mol (dihydrochloride)
Excitation Max (DNA-bound) ~350 nm[1]~350 nm[7]~352 nm[6]~358 nm
Emission Max (DNA-bound) ~461 nm[1]~461 nm[7]~461 nm[6]~461 nm
Relative Quantum Yield (DNA-bound) Data not availableHigh[8]High[8]Moderate[8]
Cell Permeability Cell-permeant[2]High (more lipophilic)[6][9]Lower than Hoechst 33342[6]Semi-permeable (concentration-dependent)[10]
Cytotoxicity Expected to be low to moderateMore toxic than DAPI in some cell types[11]Generally low, but can induce apoptosis[5]Less toxic than Hoechst 33342 in some cell types[11]
Photostability Subject to photobleaching[10]Reduced photobleaching relative to older UV dyes[9]Subject to photobleaching[10]More stable than Hoechst dyes[10]

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible results. The following sections provide standardized methods for staining with this compound, Hoechst 33342, and DAPI.

This compound Staining Protocol

This protocol is based on general procedures for Hoechst dyes and should be optimized for your specific cell type and experimental conditions.

Reagents:

  • This compound powder

  • High-purity water or DMSO for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water or DMSO. Store at 2-8°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution in PBS or cell culture medium to a final working concentration of 0.5-5 µg/mL.

  • Cell Staining (Adherent Cells): a. Grow cells on coverslips or in culture plates. b. Remove the culture medium and wash the cells once with PBS. c. Add the working solution to the cells and incubate for 10-20 minutes at room temperature or 37°C, protected from light. d. Remove the staining solution and wash the cells two to three times with PBS. e. Mount the coverslips with an appropriate mounting medium or add fresh PBS/medium for imaging.

  • Cell Staining (Suspension Cells): a. Pellet the cells by centrifugation. b. Resuspend the cells in the working solution and incubate for 10-20 minutes at room temperature or 37°C, protected from light. c. Pellet the cells again, remove the supernatant, and wash with PBS. d. Resuspend the cells in PBS or medium for analysis.

Hoechst 33342 Staining Protocol

This protocol is a widely accepted method for staining with Hoechst 33342.

Reagents:

  • Hoechst 33342 powder or solution

  • High-purity water for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Hoechst 33342 in high-purity water. Store at 2-8°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution in PBS to a final working concentration of 1-5 µg/mL.

  • Staining: a. For live cells, add the working solution directly to the culture medium and incubate for 5-15 minutes at 37°C. b. For fixed cells, after fixation and permeabilization, incubate with the working solution for 5-10 minutes at room temperature. c. Washing is optional but may reduce background fluorescence.[5]

DAPI Staining Protocol

This protocol is a standard procedure for DAPI staining, primarily for fixed cells.

Reagents:

  • DAPI powder or solution

  • High-purity water or DMF for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mg/mL stock solution of DAPI in high-purity water or dimethylformamide (DMF). Store at 2-8°C, protected from light.

  • Working Solution Preparation: Dilute the stock solution in PBS to a final working concentration of 1-5 µg/mL.

  • Staining: a. After cell fixation and permeabilization, incubate the sample with the DAPI working solution for 1-5 minutes at room temperature. b. Rinse the sample with PBS. c. Mount with an appropriate mounting medium.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles of nuclear staining, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis live_cells Live Cells in Culture add_stain Add Nuclear Stain (HOE-S 785026, Hoechst 33342, or DAPI) live_cells->add_stain fixed_cells Fixed & Permeabilized Cells fixed_cells->add_stain incubate Incubate (Time & Temp Dependent) add_stain->incubate wash Wash to Remove Excess Stain incubate->wash microscopy Fluorescence Microscopy wash->microscopy flow_cytometry Flow Cytometry wash->flow_cytometry

General workflow for nuclear staining experiments.

G cluster_dye Nuclear Stain cluster_cell Cell dye Hoechst / DAPI Molecule cell_membrane Cell Membrane dye->cell_membrane Permeation nucleus Nucleus cell_membrane->nucleus Nuclear Entry dna DNA Minor Groove (A-T Rich Regions) nucleus->dna Binding dna->dye Fluorescence Enhancement

Mechanism of action for Hoechst and DAPI dyes.

G cluster_criteria Decision Criteria cluster_recommendation Recommended Stain start Start: Choose Nuclear Stain live_or_fixed Live or Fixed Cells? start->live_or_fixed hoechst HOE-S 785026 / Hoechst 33342 live_or_fixed->hoechst Live dapi DAPI live_or_fixed->dapi Fixed toxicity Toxicity Concerns? toxicity->hoechst Low Concern toxicity->dapi High Concern photostability Long-term Imaging? photostability->hoechst No photostability->dapi Yes hoechst->toxicity dapi->toxicity

Decision tree for selecting a nuclear stain.

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling of HOE-S 785026 trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for HOE-S 785026 trihydrochloride is publicly available. This document provides guidance based on best practices for handling potent, powdered pharmaceutical compounds of unknown toxicity. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before any handling of this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational use and disposal.

Hazard Assessment and Engineering Controls

Given the unknown specific toxicity of this compound, it should be handled as a potent compound. The primary hazards are presumed to be inhalation of airborne powder and dermal absorption.

  • Primary Engineering Control: All handling of the solid compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Secondary Controls: A designated area for handling this compound should be established. Access to this area should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Respiratory NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of fine powder particles.
Hand Double-gloving with nitrile glovesProvides a barrier against dermal absorption. The outer glove is removed immediately after handling.
Eye Chemical splash goggles or safety glasses with side shieldsProtects eyes from airborne powder and potential splashes.
Body Disposable lab coat with long sleeves and elastic cuffsPrevents contamination of personal clothing. Should be removed before leaving the designated handling area.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., spatula, weigh boat, vortex mixer, solvent, vials) inside the fume hood.

  • Weighing:

    • Carefully transfer an approximate amount of this compound from the stock vial to a weigh boat using a clean spatula.

    • Close the stock vial immediately.

    • Record the precise weight.

  • Solubilization:

    • Carefully add the desired solvent to the vial containing the weighed compound.

    • Secure the vial cap and mix gently by vortexing until the compound is fully dissolved.

  • Post-Handling:

    • Remove the outer pair of nitrile gloves and dispose of them as hazardous waste.

    • Wipe down all surfaces within the fume hood with an appropriate cleaning agent.

    • Dispose of all single-use items (e.g., weigh boat, bench paper, gloves) in the designated hazardous waste container.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated solid materials, including used PPE, weigh boats, and bench paper, must be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Visualizations

The following diagrams illustrate the key procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Required PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_equip Assemble Equipment prep_area->prep_equip handle_weigh Weigh Compound prep_equip->handle_weigh Start Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_ppe Remove Outer Gloves handle_dissolve->cleanup_ppe Complete Handling cleanup_wipe Decontaminate Surfaces cleanup_ppe->cleanup_wipe cleanup_dispose Dispose of Waste cleanup_wipe->cleanup_dispose G decision_solid Handling Solid or Powder? decision_splash Risk of Splash? decision_solid->decision_splash No (Solution) ppe_respirator Required: N95+ Respirator decision_solid->ppe_respirator Yes ppe_goggles Required: Chemical Goggles decision_splash->ppe_goggles Yes ppe_gloves Required: Double Nitrile Gloves decision_splash->ppe_gloves ppe_respirator->ppe_gloves ppe_goggles->ppe_gloves ppe_coat Required: Disposable Lab Coat ppe_gloves->ppe_coat

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.